molecular formula C26H30Cl2N6O4 B610203 PRN1371 CAS No. 1802929-43-6

PRN1371

Cat. No.: B610203
CAS No.: 1802929-43-6
M. Wt: 561.5 g/mol
InChI Key: PUIXMSRTTHLNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

pan FGFR Inhibitor PRN1371 is a highly specific covalent inhibitor of human fibroblast growth factor receptor types 1, 2, 3 and 4 (FGFR1-4) with potential antiangiogenic and antineoplastic activities. FGFR1-4 tyrosine kinase inhibitor this compound specifically binds to a conserved cysteine residue in the glycine-rich loop in FGFRs and inhibits their tyrosine kinase activity, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs are a family of receptor tyrosine kinases, which may be upregulated in various tumor cell types and may be involved in tumor cell differentiation, proliferation and survival, and in tumor angiogenesis. This agent potently inhibits FGFR1-4 but does not inhibit other tyrosine kinases, even those that share the conserved cysteine, which may improve therapeutic responses and decrease toxicity when compared with less selective inhibitors.
PRN-1371 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an inhibitor of fibroblast growth factor receptor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXMSRTTHLNKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802929-43-6
Record name PRN-1371
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802929436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRN-1371
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3OPE9IA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3][4] By forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs, this compound achieves sustained target inhibition, leading to the suppression of downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis.[2][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and the methodologies used in its evaluation.

Introduction to FGFR Signaling and its Role in Oncology

The Fibroblast Growth Factor (FGF)/FGFR signaling axis plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[6] This signaling pathway is initiated by the binding of FGF ligands to FGFRs, leading to receptor dimerization and the activation of the intracellular tyrosine kinase domain.[6][7] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and cellular responses such as proliferation, differentiation, and survival.[6][8][9]

Aberrant FGFR signaling, resulting from gene amplifications, mutations, or translocations, is a known driver in a variety of human cancers, including urothelial carcinoma, cholangiocarcinoma, gastric cancer, and squamous non-small cell lung cancer.[7][10] Consequently, FGFRs have emerged as a compelling therapeutic target for the development of novel anti-cancer agents.

This compound: Mechanism of Covalent Inhibition

This compound is an ATP-competitive inhibitor that distinguishes itself through its irreversible covalent binding mechanism.[11][12] It specifically targets a conserved cysteine residue located in the glycine-rich P-loop of the FGFR kinase domain.[2][4][5] The acrylamide moiety of this compound forms a covalent bond with the thiol group of this cysteine, leading to the irreversible inactivation of the receptor.[5] This sustained inhibition persists even after the drug has been cleared from systemic circulation, offering the potential for durable target engagement and less frequent dosing.[7][13]

cluster_0 FGFR Kinase Domain (ATP Binding Pocket) cluster_1 Inhibition FGFR FGFR Cysteine Conserved Cysteine FGFR->Cysteine contains ATP ATP ATP->FGFR Binds to This compound This compound This compound->FGFR Binds to Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond Forms Cysteine->Covalent_Bond with Inactive_FGFR Inactive FGFR Covalent_Bond->Inactive_FGFR Leads to

Figure 1: Covalent Inhibition of FGFR by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of this compound
TargetIC50 (nM)
FGFR10.6 - 0.7
FGFR21.3
FGFR34.1
FGFR419.2 - 19.3
CSF1R8.1
VEGFR2705

Data compiled from sources:[1][3][11][14]

Table 2: Covalent Binding Kinetics of this compound
TargetKi (nM)kinact (s⁻¹)kinact/Ki (μM⁻¹s⁻¹)
FGFR12.20.00281.2
FGFR21.30.00060.46
FGFR31.90.00120.63
FGFR4730.00050.007

Data compiled from source:[15]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationEC50 (nM)
SNU16Gastric CancerFGFR2 Amplification2.6
RT4Bladder CancerFGFR3 Fusion4.0
RT112Bladder CancerFGFR3 Fusion4.1
OPM2Multiple MyelomaFGFR3 Mutation14.0
JHH7Hepatocellular CarcinomaFGFR Alteration231
LI7Hepatocellular CarcinomaFGFR Alteration33.1
AN3-CAEndometrial CancerFGFR2 Mutation43.3
HCT116Colon CarcinomaFGFR Wild-Type>1000

Data compiled from sources:[7][11][16]

Table 4: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeFGFR AlterationDoseTumor Growth Inhibition
SNU16Gastric CancerFGFR2 Amplification10 mg/kg b.i.d.68%
RT4Bladder CancerFGFR3 FusionNot SpecifiedSignificant Inhibition

Data compiled from sources:[1][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical Kinase Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR family kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • ATP.

  • Poly(Glu, Tyr) 4:1 substrate.

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

  • This compound (serially diluted).

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent.

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the recombinant FGFR kinase and the poly(Glu, Tyr) substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with and without FGFR alterations.

Materials:

  • Cancer cell lines (e.g., SNU16, RT4, HCT116).

  • Complete cell culture medium.

  • This compound (serially diluted).

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent.

  • 96-well plates.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line (e.g., SNU16).

  • Matrigel or other appropriate vehicle for cell injection.

  • This compound formulated for oral administration.

  • Vehicle control.

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of the immunocompromised mice.

  • Monitor tumor growth regularly using calipers.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally at the specified dose and schedule (e.g., daily or twice daily).

  • Measure tumor volume and body weight periodically throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.

cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Incubation & Measurement cluster_3 Data Analysis A1 Culture Cancer Cells A2 Seed Cells in 96-well Plates A1->A2 B2 Add this compound to Cells A2->B2 B1 Prepare Serial Dilutions of this compound B1->B2 C1 Incubate for 72 hours B2->C1 C2 Add Cell Viability Reagent C1->C2 C3 Measure Luminescence C2->C3 D1 Calculate % Inhibition C3->D1 D2 Determine EC50 D1->D2

Figure 2: Workflow for a Cell Proliferation Assay.

FGFR Signaling Pathway

The binding of FGF to FGFR initiates a complex network of intracellular signaling pathways that are critical for cellular function. The diagram below illustrates the major downstream cascades activated by FGFR.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascades cluster_3 MAPK Pathway cluster_4 PI3K/AKT Pathway cluster_5 Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT Angiogenesis Angiogenesis PLCg->Angiogenesis RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival STAT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Survival

Figure 3: Simplified FGFR Signaling Pathway.

Mechanisms of Resistance to FGFR Inhibitors

Despite the initial efficacy of FGFR inhibitors, acquired resistance can emerge, limiting their long-term clinical benefit.[10][17] Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and combination therapies.

On-target resistance typically involves the acquisition of secondary mutations within the FGFR kinase domain.[17] "Gatekeeper" mutations, such as V565 in FGFR2, can sterically hinder the binding of the inhibitor to the ATP pocket.[17]

Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[10][18] This can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET, or the activation of downstream signaling nodes such as PI3K or MAPK through alternative routes.[19][20]

Conclusion

This compound is a promising covalent inhibitor of the FGFR family with potent and selective activity against cancer cells driven by aberrant FGFR signaling. Its irreversible binding mechanism offers the potential for durable target inhibition and improved clinical outcomes. Further research into combination strategies to overcome potential resistance mechanisms will be critical in maximizing the therapeutic potential of this compound and other FGFR-targeted therapies.

References

PRN1371: A Deep Dive into its Selectivity Profile and Covalent Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and highly selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4] Aberrant FGFR signaling is a known oncogenic driver in a variety of solid tumors, making it a compelling target for therapeutic intervention.[5][6] this compound was designed to offer sustained target inhibition with an improved safety profile compared to non-selective kinase inhibitors.[3][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its biochemical and cellular potency, kinome-wide selectivity, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect through a covalent binding mechanism.[1][5][7] It specifically targets a conserved cysteine residue located within the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[3][4][7] This irreversible interaction leads to sustained inhibition of FGFR kinase activity, even after the drug has been cleared from circulation.[1][2] This prolonged target engagement is a key pharmacological feature that distinguishes this compound.[5][6]

Data Presentation

Biochemical Potency and Selectivity

The biochemical potency of this compound against the FGFR family and other kinases was determined through enzymatic inhibition assays. The half-maximal inhibitory concentration (IC50) values demonstrate a high degree of potency and selectivity for FGFRs over other kinases, such as VEGFR2.[8]

KinaseIC50 (nM)
FGFR10.6 - 0.7 ± 0.1
FGFR21.3 ± 0.2
FGFR34.1 ± 0.7
FGFR419.3 ± 4.7
CSF1R8.1
VEGFR2705 ± 63

Table 1: Biochemical IC50 values for this compound against various kinases. Data compiled from multiple sources.[8][9][10]

Cellular Activity

This compound demonstrates robust anti-proliferative activity in cancer cell lines with FGFR alterations. Its effect on downstream signaling pathways, such as the inhibition of ERK phosphorylation, further confirms its on-target activity in a cellular context.

Cell LineAssayIC50 (nM)
SNU-16 (gastric cancer, FGFR2 amplified)Proliferation (Presto-Blue)2.6 ± 2.2
HUVEC (primary cells, FGFR1 expressing)pERK Inhibition (bFGF-stimulated)1.5 ± 0.7
HUVEC (primary cells)pERK Inhibition (VEGF-stimulated)6,350 ± 2,009
Ba/F3 (FGFR1 expressing)Proliferation0.7 ± 0.02
Ba/F3 (FGFR2 expressing)Proliferation0.7 ± 0.1
Ba/F3 (FGFR3 expressing)Proliferation2.5 ± 0.5
Ba/F3 (FGFR4 expressing)Proliferation49.8 ± 26.0

Table 2: Cellular IC50 values for this compound in various cell lines and assays.[1][8]

Kinome-Wide Selectivity

To assess its broader selectivity, this compound was profiled against a large panel of kinases. At a concentration of 1 µM, only the FGFR family and CSF1R showed potent inhibition.[8][9] This high degree of selectivity is attributed to the specific covalent interaction, minimizing off-target effects that are often associated with kinase inhibitors.[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Caliper Electrophoresis Method)

This assay quantitatively measures the ability of an inhibitor to prevent the phosphorylation of a peptide substrate by a specific kinase.

Protocol:

  • Enzyme and Inhibitor Pre-incubation: Varying concentrations of this compound are pre-incubated with the target kinase (e.g., FGFR1, FGFR2, etc.) for a specified period (e.g., 15 minutes) to allow for binding.[9]

  • Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and ATP.

  • Reaction Quenching: After a defined incubation period, the reaction is stopped.

  • Electrophoretic Separation: The reaction mixture is subjected to capillary electrophoresis. The phosphorylated and non-phosphorylated peptide substrates are separated based on their charge differences.

  • Data Analysis: The extent of phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay (Presto-Blue or BrdU)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., SNU-16) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

  • Viability/Proliferation Reagent Addition: A reagent such as Presto-Blue or BrdU is added to the wells.

    • Presto-Blue: This resazurin-based solution is converted to the fluorescent resorufin by metabolically active cells.

    • BrdU: This thymidine analog is incorporated into the DNA of proliferating cells and is later detected by a specific antibody in an ELISA format.[1]

  • Signal Measurement: The fluorescence (Presto-Blue) or absorbance (BrdU ELISA) is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting cell viability or proliferation against the inhibitor concentration.

Cellular ERK Phosphorylation Assay (AlphaScreen)

This assay measures the inhibition of downstream signaling from FGFR activation in a cellular context.

Protocol:

  • Cell Seeding and Serum Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded and then serum-starved to reduce basal signaling.[10]

  • Compound Treatment: Cells are pre-incubated with different concentrations of this compound.[10]

  • Ligand Stimulation: Cells are stimulated with a growth factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF) to activate the respective signaling pathways.[8][10]

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • AlphaScreen Detection: The lysate is analyzed using an AlphaScreen kit that specifically detects phosphorylated ERK (pERK). This technology utilizes donor and acceptor beads that, when in close proximity (i.e., bound to the same pERK molecule), generate a chemiluminescent signal.

  • Data Analysis: The signal is measured, and the IC50 value for the inhibition of ERK phosphorylation is determined.

Mandatory Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression This compound This compound This compound->FGFR Covalent Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Kinase + this compound Pre-incubation b_reaction Add Substrate + ATP b_start->b_reaction b_separation Electrophoretic Separation b_reaction->b_separation b_end IC50 Determination b_separation->b_end c_start Cell Seeding c_treatment This compound Treatment c_start->c_treatment c_stimulation Ligand Stimulation (for pERK) c_treatment->c_stimulation c_detection Add Detection Reagent (e.g., Presto-Blue, AlphaScreen) c_stimulation->c_detection c_end Signal Measurement & IC50 Determination c_detection->c_end

Caption: General experimental workflows for biochemical and cellular assays.

Conclusion

This compound is a highly potent and selective irreversible covalent inhibitor of the FGFR family of kinases. Its selectivity is well-documented through comprehensive biochemical and cellular profiling. The covalent mechanism of action provides sustained target inhibition, a desirable feature for oncology therapeutics. The data and methodologies presented in this guide underscore the robust preclinical characterization of this compound, providing a solid foundation for its clinical development in treating solid tumors with aberrant FGFR signaling. A phase 1 clinical trial has been conducted to evaluate the safety and tolerability of this compound in patients with advanced solid tumors.[11][12][13]

References

An In-depth Technical Guide to PRN1371: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN1371 is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3] this compound has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and function of this compound, along with detailed experimental protocols for its characterization and mandatory visualizations of the relevant signaling pathways.

Structure and Chemical Properties

This compound, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule inhibitor with the chemical formula C₂₆H₃₀Cl₂N₆O₄.[5]

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one
Molecular Formula C₂₆H₃₀Cl₂N₆O₄[5]
Molecular Weight 561.46 g/mol [5]
CAS Number 1802929-43-6
SMILES CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl

Mechanism of Action and Function

This compound is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its mechanism of action involves the specific targeting of a conserved cysteine residue within the glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of this compound forms a covalent bond with this cysteine, leading to sustained and irreversible inhibition of the kinase activity.[6] This covalent binding mechanism provides several pharmacological advantages, including high potency, selectivity, and prolonged target inhibition even after the drug has been cleared from circulation.[7][8]

By inhibiting FGFR kinase activity, this compound blocks the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth, proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[9]

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of PI3K leads to the activation of the PI3K-AKT-mTOR pathway. FGFR activation can also lead to the activation of PLCγ and STAT signaling.[7][9]

Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3 dephosphorylates and inactivates ERK.[1][10]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation SPRY SPRY ERK->SPRY Induction MKP3 MKP3 ERK->MKP3 Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT->Proliferation This compound This compound This compound->FGFR Covalent Inhibition SPRY->GRB2 MKP3->ERK Dephosphorylation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, this compound shows high selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its covalent binding mechanism targeting a non-conserved cysteine.[1][10]

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Reference
FGFR1 0.6 - 0.7[9][10]
FGFR2 1.3[9][10]
FGFR3 4.1[9][10]
FGFR4 19.3[9][10]
CSF1R 8.1[10]
VEGFR2 705[9]

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines with FGFR alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]

Table 3: Cellular Activity of this compound

Cell LineFGFR AlterationIC₅₀ (nM)Reference
SNU-16 FGFR2 Amplification2.6[10]
RT4 FGFR3 Mutation4.0[11]
RT112 FGFR3 Fusion4.1[11]
NCI-H716 FGFR2 Amplification2.0[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Caliper Capillary Electrophoresis)

This assay determines the enzymatic inhibitory potency of this compound against FGFR kinases.

Experimental Workflow:

Kinase_Assay_Workflow start Start preincubation Pre-incubate this compound with FGFR enzyme (15 min) start->preincubation initiate_reaction Initiate reaction with peptide substrate, ATP, and Mg²⁺ preincubation->initiate_reaction incubation Incubate at 25°C for 3 hours initiate_reaction->incubation quench Quench reaction with EDTA incubation->quench analysis Analyze phosphorylated and non-phosphorylated peptides via Caliper capillary electrophoresis quench->analysis end Determine IC₅₀ analysis->end Cell_Proliferation_Workflow start Start seed_cells Seed SNU-16 cells in 384-well plates start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubation Incubate for 72 hours at 37°C add_compound->incubation add_prestoblue Add PrestoBlue™ reagent incubation->add_prestoblue incubation_2 Incubate for ≥10 minutes at 37°C add_prestoblue->incubation_2 read_fluorescence Read fluorescence (Ex: 530-560 nm, Em: 590 nm) incubation_2->read_fluorescence end Determine IC₅₀ read_fluorescence->end Western_Blot_Workflow start Start treat_cells Treat SNU-16 cells with this compound (1 hour) start->treat_cells stimulate_cells Stimulate with bFGF (10 minutes) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block membrane transfer->block primary_antibody Incubate with primary antibodies (anti-pFGFR2, anti-FGFR2) block->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibodies primary_antibody->secondary_antibody detect Detect signal using chemiluminescence secondary_antibody->detect end Analyze band intensities detect->end

References

PRN1371: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, 3, and 4.[1][2] Aberrant FGFR signaling is a key driver in various cancers, contributing to tumor cell proliferation, survival, and angiogenesis.[1] The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. This compound's ability to potently inhibit FGFRs gives it significant anti-angiogenic and antineoplastic properties.[1][2] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of FGFR Signaling

This compound exerts its anti-angiogenic effects by covalently binding to a conserved cysteine residue within the kinase active site of FGFR1-4.[1] This irreversible binding leads to sustained inhibition of FGFR kinase activity, even after the drug has been cleared from circulation.[1] In endothelial cells, which primarily express FGFR1, the binding of fibroblast growth factors (FGFs) to their receptors triggers a signaling cascade that promotes cell proliferation, migration, and survival – all key processes in angiogenesis.[1] By blocking the kinase activity of FGFRs, this compound effectively shuts down these pro-angiogenic signals.

The downstream signaling pathways affected by this compound's inhibition of FGFR include the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.[1] The inhibition of FGF-stimulated ERK phosphorylation has been demonstrated in Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR1-4 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates This compound This compound This compound->FGFR Irreversibly Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Biochemical Inhibition of Kinase Activity
KinaseIC₅₀ (nmol/L)
FGFR10.7 ± 0.1
FGFR21.3 ± 0.2
FGFR34.1 ± 0.7
FGFR419.3 ± 4.7
VEGFR2705 ± 63
Data from a representative enzyme inhibition assay.[1]
Table 2: Cellular Inhibition of FGF-Stimulated ERK Phosphorylation in HUVECs
ParameterValue (nmol/L)
IC₅₀1.5 ± 0.7
Data from a representative experiment (n=12 for FGF stimulation).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the anti-angiogenic properties of this compound.

Protocol 1: In Vitro Inhibition of FGF-Stimulated ERK Phosphorylation in HUVECs

This assay assesses the ability of this compound to block the downstream signaling of FGFR in endothelial cells.

1. Cell Culture and Seeding:

  • Human Umbilical Vein Endothelial Cells (HUVECs), which primarily express FGFR1, are cultured in standard endothelial cell growth medium.
  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

  • HUVECs are treated with varying concentrations of this compound.
  • Following a pre-incubation period, cells are stimulated with basic FGF (bFGF) to induce FGFR signaling. A parallel set of wells can be stimulated with Vascular Endothelial Growth Factor (VEGF) as a control for selectivity.

3. Measurement of ERK Phosphorylation:

  • Cell lysates are collected after a short stimulation period.
  • The levels of phosphorylated ERK (pERK) are quantified using a suitable detection method, such as an AlphaLISA® SureFire® kit.

4. Data Analysis:

  • The percentage of ERK phosphorylation is calculated relative to vehicle-treated, bFGF-stimulated controls.
  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor and, by extension, anti-angiogenic efficacy of this compound in a mouse xenograft model.

1. Cell Line and Animal Model:

  • A suitable cancer cell line with known FGFR alterations is chosen for implantation.
  • Immunocompromised mice (e.g., nude mice) are used as the host for the tumor xenografts.

2. Tumor Implantation and Growth:

  • Cancer cells are injected subcutaneously into the flanks of the mice.
  • Tumors are allowed to grow to a palpable size.

3. Dosing and Monitoring:

  • Mice are randomized into vehicle control and this compound treatment groups.
  • This compound is administered orally at specified doses and schedules (e.g., daily or intermittently).
  • Tumor volume and body weight are measured regularly throughout the study.

4. Assessment of Angiogenesis (Post-Mortem):

  • At the end of the study, tumors are excised, fixed, and embedded in paraffin.
  • Tumor sections are stained for the endothelial cell marker CD31 to visualize blood vessels.
  • Microvessel density (MVD) is quantified by counting the number of CD31-positive vessels in multiple high-power fields.

5. Data Analysis:

  • Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
  • MVD is compared between the treated and control groups to assess the anti-angiogenic effect.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the anti-angiogenic properties of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical Biochemical Kinase Assays (FGFR1-4, VEGFR2) Cellular_Signaling Cellular Signaling Assays (pERK in HUVECs) Biochemical->Cellular_Signaling Potency & Selectivity Functional_Angio Functional Angiogenesis Assays (Tube Formation, Migration) Cellular_Signaling->Functional_Angio Mechanism Confirmation Xenograft Tumor Xenograft Models Functional_Angio->Xenograft Candidate Selection TGI Tumor Growth Inhibition Xenograft->TGI MVD Microvessel Density (CD31) Xenograft->MVD

Caption: Experimental workflow for assessing anti-angiogenic properties.

Conclusion

This compound demonstrates potent and sustained anti-angiogenic properties through the irreversible inhibition of the FGFR signaling pathway in endothelial cells. Its high selectivity for FGFRs over other kinases, such as VEGFR2, suggests a targeted mechanism of action. The in vitro and in vivo data support the continued investigation of this compound as a therapeutic agent for cancers driven by aberrant FGFR signaling, where its anti-angiogenic activity is expected to contribute significantly to its overall anti-tumor efficacy. Further studies quantifying its effects in a broader range of in vitro angiogenesis models and detailed analyses of tumor microvasculature in various in vivo models will provide a more comprehensive understanding of its anti-angiogenic potential.

References

PRN1371: A Covalent Inhibitor of Fibroblast Growth Factor Receptors for the Treatment of Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review of Preclinical and Clinical Findings

This technical guide provides a comprehensive overview of PRN1371, an irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, preclinical efficacy, and clinical evaluation of this compound in various solid tumor models. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of this therapeutic agent.

Core Mechanism of Action

This compound is a highly selective and potent oral inhibitor of FGFR types 1, 2, 3, and 4.[1][2] Its mechanism involves the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of the FGFRs.[1][3] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, which are frequently dysregulated in various cancers and play a crucial role in tumor cell proliferation, differentiation, survival, and angiogenesis.[1][4] In addition to its activity against FGFRs, this compound also demonstrates inhibitory effects on Colony-Stimulating Factor 1 Receptor (CSF1R).[2][5] The high selectivity of this compound for the FGFR family, with minimal impact on other kinases, suggests a potential for improved therapeutic outcomes and reduced toxicity compared to less selective inhibitors.[1]

cluster_0 This compound Mechanism of Action This compound This compound Covalent_Bond Irreversible Covalent Bond (targets Cysteine residue) This compound->Covalent_Bond Binds to Cellular_Effects Inhibition of: - Tumor Cell Proliferation - Angiogenesis - Survival This compound->Cellular_Effects Leads to FGFR FGFR1-4 Kinase Domain (ATP Binding Site) Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) FGFR->Downstream Activates Covalent_Bond->FGFR Forms in Covalent_Bond->Downstream Inhibits Downstream->Cellular_Effects Promotes

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound has been evaluated through various biochemical and cellular assays, as well as in vivo tumor models. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound
TargetIC50 (nM)Assay Type
FGFR10.6 - 0.7Cell-free
FGFR21.3Cell-free
FGFR34.1Cell-free
FGFR419.3Cell-free
CSF1R8.1Cell-free
Data sourced from multiple biochemical enzyme inhibition assays.[2][3][5]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification2.6
The antiproliferative activity of this compound was assessed in various cancer cell lines harboring FGFR pathway alterations.[3]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
ModelCancer TypeTreatmentTumor Growth Inhibition
SNU-16 XenograftGastric Cancer10 mg/kg b.i.d. for 27 days68%
Squamous NSCLC PDX (BN2289)Squamous Non-Small Cell Lung CancerNot specifiedRegression
Squamous NSCLC PDX (LI1055)Squamous Non-Small Cell Lung CancerNot specifiedRegression
This compound demonstrated dose-dependent reduction in tumor volume in the SNU-16 gastric cancer xenograft mouse model.[5] It also showed robust antitumor activity, including regression, in various patient-derived xenograft (PDX) models of squamous NSCLC.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments conducted to evaluate this compound.

In Vitro HUVEC ERK Phosphorylation Assay

This assay was utilized to determine the inhibitory effect of this compound on FGF-stimulated downstream signaling.

Protocol:

  • Human umbilical vein endothelial cells (HUVECs) were seeded at 30,000 cells per well in a 96-well plate and incubated overnight in media supplemented with 10% FBS.[5]

  • The cells were then serum-starved for 1 hour before treatment.[5]

  • A concentration series of this compound was added to the cells and incubated for 1 hour at 37°C.[5]

  • Cells were subsequently stimulated with either 50 ng/mL of FGF2 or 50 ng/mL of VEGF for 10 minutes.[5]

  • The reaction was stopped by adding ice-cold PBS, and the cells were washed three times.[5]

  • The level of ERK phosphorylation was determined using an AlphaLISA pERK SureFire Kit.[3]

cluster_1 HUVEC ERK Phosphorylation Assay Workflow Start Seed HUVECs (30,000 cells/well) Serum_Starve Serum Starve (1 hour) Start->Serum_Starve Treat Treat with this compound (1 hour) Serum_Starve->Treat Stimulate Stimulate with FGF2 or VEGF (10 minutes) Treat->Stimulate Stop Stop Reaction (Ice-cold PBS) Stimulate->Stop Analyze Analyze pERK Levels (AlphaLISA) Stop->Analyze

Figure 2: Workflow for the HUVEC ERK phosphorylation assay.
In Vivo Xenograft Tumor Model Studies

These studies were conducted to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Animal care and treatment were performed in accordance with institutional guidelines.[3][6]

  • Tumor cells (e.g., SNU-16) or patient-derived tumor tissue were implanted into immunocompromised mice (e.g., BALB/c).[3]

  • Mice were randomized into treatment and control groups (n=10 per group) once the mean tumor volume reached approximately 150-180 mm³.[3][6]

  • This compound was suspended in 0.5% methylcellulose w/w in deionized water for oral administration.[3][6]

  • Tumor volumes were measured three times a week using calipers, and the volume was calculated using the formula: V = 0.5 * a * b², where 'a' is the longer diameter and 'b' is the shorter diameter.[3][6]

  • Animal body weight was monitored to assess tolerability.[5]

Clinical Evaluation: Phase 1 Study (NCT02608125)

This compound was evaluated in a Phase 1, multicenter, open-label, dose-escalation study in adult patients with advanced solid tumors.[7][8]

Study Design:

  • Part A (Dose Escalation): A "3+3" design was used to determine the maximum tolerated dose (MTD) of this compound.[7][9] Doses escalated from 15 mg once daily (QD) to 20, 25, and 35 mg QD, as well as 15 and 25 mg twice daily (BID).[7][10]

  • Part B (Expansion Cohort): This part was planned to further evaluate the safety, tolerability, and preliminary activity in patients with metastatic urothelial carcinoma harboring FGFR genetic alterations.[8]

Key Findings:

  • Safety and Tolerability: this compound was generally well-tolerated up to 35 mg QD.[10] The most frequently observed adverse event was hyperphosphatemia, a known on-target effect of FGFR inhibition.[10] An MTD was not reached.[10]

  • Pharmacokinetics: this compound showed rapid absorption and clearance, with a short half-life of 1.42 to 2.15 hours.[10]

  • Efficacy: In the dose-escalation phase, which was not designed to assess efficacy in specific tumor types, stable disease was observed in 11 of 36 treated patients.[10] No complete or partial responses were recorded in Part A.[7]

The study was ultimately terminated as the sponsor decided to focus its portfolio on immune-mediated diseases.[7]

cluster_2 Phase 1 Clinical Trial (NCT02608125) Logic PartA Part A: Dose Escalation (Advanced Solid Tumors) PartB Part B: Expansion Cohort (Metastatic Urothelial Carcinoma with FGFR alterations) PartA->PartB Informed ObjectivesA Primary Objectives: - Safety & Tolerability - Determine MTD PartA->ObjectivesA Addressed Outcome Outcome: - Terminated - MTD not reached - Stable disease in 11/36 patients PartA->Outcome ObjectivesB Primary Objectives: - Safety & Tolerability in mUC PartB->ObjectivesB Planned to Address PartB->Outcome

Figure 3: Logical flow of the this compound Phase 1 clinical trial.

Conclusion

This compound is a potent and selective irreversible covalent inhibitor of FGFR1-4 with demonstrated preclinical activity in various solid tumor models harboring FGFR alterations. Its unique mechanism of action allows for sustained target inhibition even after the drug has been cleared from circulation, suggesting the potential for intermittent dosing schedules.[3][11] The Phase 1 clinical trial established a manageable safety profile, with hyperphosphatemia being the primary on-target toxicity. While the clinical development of this compound was discontinued for strategic reasons, the preclinical and early clinical data provide valuable insights into the therapeutic potential of covalent FGFR inhibitors in oncology.

References

PRN1371: A Technical Guide to its Mechanism and Impact on FGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PRN1371, a potent and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. This compound covalently binds to FGFRs 1-4, leading to sustained inhibition of downstream signaling pathways implicated in cancer cell proliferation and survival. This document details the quantitative biochemical and cellular activity of this compound, outlines key experimental protocols for its evaluation, and visualizes its mechanism of action and the broader FGFR signaling cascade.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that functions as an irreversible covalent inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Its mechanism of action involves targeting a conserved cysteine residue located within the glycine-rich loop of the ATP-binding pocket of the FGFRs.[2][3] By forming a covalent bond with this cysteine, this compound effectively and irreversibly blocks the kinase activity, thereby inhibiting downstream signaling.[2][3] This irreversible binding provides a durable and sustained inhibition of FGFR signaling that persists even after the drug has been cleared from circulation.[1][4] This prolonged target engagement is a key differentiator from non-covalent inhibitors.[1][5]

Quantitative Data Presentation

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency of this compound against FGFR Isoforms and Other Kinases

TargetIC50 (nM)Notes
FGFR10.6[6][7], 0.7[8]Cell-free enzymatic assay.
FGFR21.3[6][7][8]Cell-free enzymatic assay.
FGFR34.1[6][7][8]Cell-free enzymatic assay.
FGFR419.3[6][7], 19.2[8]Cell-free enzymatic assay.
CSF1R8.1[6][7]Cell-free enzymatic assay.
VEGFR2> 90% inhibition at 1 µmol/L[1]Weakly inhibited with an IC50 of 6350 ± 2009 nM in a cellular assay.[9]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines with FGFR Alterations

Cell LineCancer TypeFGFR AlterationEC50 (nM)
SNU16Gastric CancerFGFR2 Amplification2.6[6][8]
RT4Bladder CancerFGFR3 Fusion4.0[8]
RT112Bladder Cancer-4.1[8]
AN3-CAEndometrial Cancer-43.3[8]
LI7Liver Cancer-33.1[8]
JHH7Liver Cancer-231[8]
OPM2--14.0[8]

Table 3: Inhibition of Mutated FGFRs by this compound

FGFR MutantIC50 (nM)
FGFR3-V555M55.0[8]
FGFR2-N549H12.0[8]
FGFR3-G697C1.2[8]
FGFR3-K650E2.3[8]

Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the FGFR signaling pathway and the mechanism of this compound's inhibitory action.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR Co-receptor FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation Activates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation, Angiogenesis) ERK->Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

FGFR Signaling Pathway

PRN1371_Mechanism_of_Action cluster_inhibition Inhibition This compound This compound Cysteine Conserved Cysteine in ATP-binding pocket This compound->Cysteine Forms irreversible covalent bond FGFR_Kinase FGFR Kinase Domain Downstream_Signaling Downstream Signaling (e.g., pERK) FGFR_Kinase->Downstream_Signaling Phosphorylation (Inhibited) ATP ATP ATP->FGFR_Kinase Binding blocked Cysteine->FGFR_Kinase Part of Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Activation (Inhibited) Cellular_Washout_Workflow start Start: FGFR-amplified cells (e.g., SNU16) treatment Treat with this compound (covalent) and Non-covalent Inhibitor (Control) for 1 hr start->treatment washout Extensive Washout to remove unbound inhibitor treatment->washout incubation Incubate in inhibitor-free media (e.g., 1 hr, 4 hr) washout->incubation lysis Cell Lysis and Protein Extraction incubation->lysis western_blot Western Blot for pFGFR and pERK lysis->western_blot analysis Analyze sustained inhibition western_blot->analysis end End: Confirm covalent binding analysis->end

References

PRN1371: A Dual Inhibitor of FGFR and CSF1R Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PRN1371 is a novel, orally administered, irreversible covalent inhibitor primarily targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3][4] Developed for the treatment of solid tumors with aberrant FGFR signaling, this compound exhibits potent and sustained inhibition of the pathway.[1][2] Its mechanism involves forming a covalent bond with a conserved cysteine residue within the kinase domain of FGFRs, leading to prolonged target engagement even after the drug has been cleared from circulation.[1][3][5] In addition to its high affinity for FGFRs, comprehensive kinome screening has revealed that this compound is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), another key tyrosine kinase implicated in oncogenesis and the tumor microenvironment.[6][7] This dual inhibitory activity suggests a broader potential for therapeutic intervention, targeting both the tumor cells directly and the tumor-associated macrophages (TAMs) regulated by CSF1R signaling. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

Irreversible Covalent Inhibition of FGFR

This compound was designed as an irreversible inhibitor to achieve high potency, selectivity, and a prolonged duration of effect.[2][4] Unlike reversible inhibitors that rely on non-covalent interactions, this compound forms a stable, covalent bond with its target. The molecule contains an acrylamide "warhead" that specifically targets a non-conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][5]

This covalent binding mechanism confers several advantages:

  • Sustained Inhibition: The irreversible nature of the bond means that restoration of kinase activity requires the synthesis of new receptor proteins, leading to durable target inhibition long after the drug's systemic clearance.[2]

  • High Potency: The covalent interaction allows this compound to effectively compete with the high intracellular concentrations of ATP.[2]

  • Enhanced Selectivity: By targeting a cysteine residue that is not universally conserved across the human kinome, this compound achieves remarkable selectivity, minimizing off-target effects.[2][3]

cluster_FGFR FGFR Kinase Domain ATP_Binding_Site ATP Binding Pocket Covalent_Bond Irreversible Covalent Bond Formation ATP_Binding_Site->Covalent_Bond P_Loop Glycine-rich P-Loop Cysteine Target Cysteine (Cys488) Cysteine->Covalent_Bond Attacks Acrylamide This compound This compound (with acrylamide warhead) This compound->ATP_Binding_Site Enters Pocket Inhibition Sustained FGFR Kinase Inhibition Covalent_Bond->Inhibition Pathway_Block Blockade of Downstream Signaling Inhibition->Pathway_Block

Diagram 1: Covalent inhibition mechanism of this compound on FGFR.
Inhibition of CSF1R

While designed for FGFR, kinome-wide selectivity screening revealed that this compound potently inhibits CSF1R.[6][8] The IC50 value for CSF1R is 8.1 nM, which is comparable to its potency against the FGFRs.[7] CSF1R is a critical receptor tyrosine kinase that regulates the survival, proliferation, and differentiation of macrophages.[9] In the context of cancer, CSF1R signaling is crucial for the recruitment and polarization of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment.[9][10] The dual inhibition of FGFR on tumor cells and CSF1R on TAMs presents a compelling rationale for its anti-cancer activity.

Quantitative Data Presentation

Biochemical Potency and Selectivity

The inhibitory activity of this compound was assessed in biochemical enzyme assays against its primary targets and other related kinases. The data demonstrates high potency for FGFR1-4 and CSF1R, with significant selectivity over other kinases like VEGFR2.[6][7]

Target KinaseIC50 (nM)Reference(s)
FGFR1 0.7 ± 0.1[6]
FGFR2 1.3 ± 0.2[6]
FGFR3 4.1 ± 0.7[6]
FGFR4 19.3 ± 4.7[6]
CSF1R 8.1[7]
VEGFR2 705 ± 63[6]
Table 1: Biochemical IC50 values of this compound against key kinases.

A kinome-wide scan of 250 kinases showed that at a concentration of 1 µmol/L, only a single kinase outside the FGFR family, CSF1R, was inhibited by more than 90%.[6]

Cellular Anti-Proliferative Activity

This compound potently inhibits the proliferation of cancer cell lines that harbor FGFR genetic alterations (mutations, fusions, or amplifications).[6][11] Its efficacy is significantly lower in cell lines without such alterations.

Cell LineCancer TypeFGFR AlterationIC50 / EC50 (nM)Reference(s)
RT4 BladderFGFR3 Fusion4.0 ± 1.7[6][11]
RT112 BladderFGFR3 Amplification4.1 ± 1.4[6][11]
SNU16 GastricFGFR2 Amplification2.6 ± 2.2[6][11]
NCI-H716 ColorectalFGFR2 Amplification2.0 ± 1.7[6]
AN3-CA EndometrialFGFR2 Mutation43.3[11]
LI7 LiverFGFR4 Amplification33.1[11]
JHH7 LiverFGFR4 Amplification231[11]
HCT116 ColonFGFR Wild-TypeNot Inhibited[12]
Table 2: Anti-proliferative activity of this compound in various cancer cell lines.
In Vivo Efficacy in Preclinical Models

In a SNU16 gastric cancer xenograft model (FGFR2 amplified), oral administration of this compound led to a dose-dependent reduction in tumor volume, achieving up to 68% tumor growth inhibition at a dose of 10 mg/kg twice daily without significant body weight loss.[7] The sustained inhibition of the target was confirmed by measuring phosphorylated FGFR2 (pFGFR2) levels in the tumor tissue, which remained suppressed hours after dosing.[2]

Signaling Pathways

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Ligand (FGF) binding induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive oncogenic processes. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signals.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR Dimerization & Autophosphorylation (P) FGFR->P_FGFR RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation This compound This compound This compound->P_FGFR INHIBITS

Diagram 2: Overview of the FGFR signaling pathway and this compound inhibition.
CSF1R Signaling Pathway

The binding of ligands CSF-1 or IL-34 to CSF1R on the surface of myeloid cells, particularly macrophages, triggers receptor dimerization, autophosphorylation, and activation of downstream pathways including PI3K/AKT, MAPK, and JAK/STAT.[9][13] This signaling is essential for macrophage differentiation and survival. In tumors, it drives the M2-like, pro-tumoral phenotype of TAMs. By inhibiting CSF1R, this compound has the potential to remodel the tumor microenvironment, reducing the population of immunosuppressive macrophages.

CSF1R_Pathway cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 / IL-34 CSF1R CSF1R CSF1->CSF1R Binds P_CSF1R Dimerization & Autophosphorylation (P) CSF1R->P_CSF1R PI3K PI3K P_CSF1R->PI3K MAPK MAPK P_CSF1R->MAPK JAK JAK P_CSF1R->JAK AKT AKT PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression MAPK->Gene_Expression STAT STAT JAK->STAT STAT->Gene_Expression Macrophage_Response Differentiation, Survival, Pro-Tumor Phenotype Gene_Expression->Macrophage_Response This compound This compound This compound->P_CSF1R INHIBITS

Diagram 3: Overview of the CSF1R signaling pathway.

Clinical Development

This compound entered a Phase 1 dose-escalation study (NCT02608125) in patients with advanced solid tumors.[2][14] The trial was designed to assess safety, tolerability, pharmacokinetics, and to determine the recommended Phase 2 dose.[14][15]

  • Pharmacokinetics: Oral administration of this compound resulted in good exposure, rapid systemic clearance, and no accumulation with daily dosing.[2][7]

  • Pharmacodynamics: A dose-dependent increase in serum phosphate was observed, a known on-target effect of FGFR inhibition, serving as a pharmacodynamic biomarker.[2][7][14]

  • Safety: The agent was generally well-tolerated at the doses studied.[11] The clinical trial was later terminated.[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 of this compound against a target kinase.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Start Start Dilute_PRN Prepare serial dilutions of this compound in DMSO Start->Dilute_PRN Prep_Reagents Prepare kinase buffer, ATP, substrate, and recombinant kinase enzyme Start->Prep_Reagents Add_Kinase Add kinase and this compound to 96-well plate Dilute_PRN->Add_Kinase Prep_Reagents->Add_Kinase Incubate_1 Incubate (e.g., 10 min at room temp) Add_Kinase->Incubate_1 Add_ATP Add ATP/substrate mix to initiate reaction Incubate_1->Add_ATP Incubate_2 Incubate (e.g., 60 min at 30°C) Add_ATP->Incubate_2 Stop Add detection reagent (e.g., ADP-Glo) to stop reaction and measure signal Incubate_2->Stop Read Read luminescence on a plate reader Stop->Read Analyze Calculate % inhibition and determine IC50 Read->Analyze End End Analyze->End

Diagram 4: Workflow for a biochemical kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO.

  • Reaction Setup: Recombinant FGFR or CSF1R enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a luminescent signal.

  • Data Analysis: The percentage of kinase activity inhibition relative to a DMSO control is calculated for each this compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular FGFR Autophosphorylation Assay

Objective: To measure the ability of this compound to inhibit ligand-stimulated FGFR phosphorylation in a cellular context.

Cell Line: SNU16 human gastric carcinoma cells (which overexpress FGFR2).[6]

Methodology:

  • Cell Culture: SNU16 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Cells are stimulated with a ligand such as basic fibroblast growth factor (bFGF) for a short period (e.g., 15 minutes) to induce FGFR2 autophosphorylation.

  • Cell Lysis: Cells are washed and lysed to extract total protein.

  • Detection (Western Blot):

    • Total protein concentration is quantified using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated FGFR (pFGFR).

    • A second primary antibody for total FGFR or a loading control (e.g., β-actin) is used for normalization.

    • Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Band intensities are quantified using densitometry. The ratio of pFGFR to total FGFR is calculated and normalized to the stimulated control to determine the IC50. For this compound, this assay yielded an IC50 of 2.9 ± 1.4 nM in SNU16 cells.[6]

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., RT4, SNU16) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Addition: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric reagent. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The signal from treated wells is normalized to that of DMSO-treated control wells. The IC50 or EC50 value is calculated by plotting the percentage of proliferation inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Conclusion

This compound is a potent and highly selective irreversible inhibitor of the FGFR family, with additional potent activity against CSF1R. Its covalent mechanism of action provides sustained target inhibition, which has been demonstrated to translate into significant anti-tumor efficacy in preclinical models of FGFR-driven cancers. The dual targeting of oncogenic drivers within the tumor cell and key regulators of the immunosuppressive tumor microenvironment represents a promising therapeutic strategy. While its clinical development was halted, the data generated for this compound provides a valuable technical foundation for the continued exploration of covalent inhibitors and dual-targeting agents in oncology.

References

The Discovery of PRN1371: A Potent and Selective Irreversible Inhibitor of Fibroblast Growth Factor Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aberrant signaling of the Fibroblast Growth Factor (FGF) / Fibroblast Growth Factor Receptor (FGFR) pathway is a known oncogenic driver in a variety of solid tumors.[1][2] The clinical validation of FGFR as a therapeutic target has spurred the development of numerous inhibitors. This technical guide details the discovery and preclinical development of PRN1371, a potent and highly selective irreversible covalent inhibitor of FGFR1-4.[1][2] Through a structure-based design and medicinal chemistry optimization program, this compound was developed to offer high potency, selectivity, and prolonged target inhibition by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of FGFRs.[1][3][4] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and key pathways associated with the discovery of this compound.

Introduction

The FGF/FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[4] Genetic alterations such as mutations, amplifications, and translocations in FGFR genes can lead to constitutive activation of this pathway, driving tumor growth and progression in cancers of the bladder, liver, lung, breast, and stomach.[1][2] While several FGFR inhibitors have been developed, challenges such as off-target effects and acquired resistance remain.

This compound was designed as an irreversible covalent inhibitor to address these challenges.[1][2] This mechanism of action offers several pharmacological advantages, including high potency, sustained target inhibition that can persist even after the drug is cleared from circulation, and the potential for a wider therapeutic window.[1][2][5] This guide will delve into the discovery process, mechanism of action, and preclinical evaluation of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that selectively targets FGFR1, 2, 3, and 4.[6] Its chemical structure includes an acrylamide group which acts as a "warhead" to form a covalent bond with a conserved cysteine residue (Cys488 in FGFR1) located in the glycine-rich P-loop of the FGFR kinase domain.[4][7][8] This irreversible binding leads to a sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[4][5]

Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition by this compound.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Heparan_Sulfate Heparan Sulfate Heparan_Sulfate->FGFR P_FGFR pFGFR (Dimerization & Autophosphorylation) FGFR->P_FGFR Ligand Binding FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCg PLCγ P_FGFR->PLCg This compound This compound This compound->P_FGFR Irreversible Inhibition GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription_Factors Cell_Response Cellular Responses (Proliferation, Survival, etc.) Transcription_Factors->Cell_Response

Caption: FGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The discovery and optimization of this compound involved extensive in vitro and in vivo testing to characterize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency of this compound against FGFRs and Selected Kinases
TargetIC50 (nM)Reference
FGFR10.7[6]
FGFR21.3[6]
FGFR34.1[6]
FGFR419.2[6]
FGFR3-V555M55.0[6]
FGFR2-N549H12.0[6]
FGFR3-G697C1.2[6]
FGFR3-K650E2.3[6]
CSF1R8.1[9]
VEGFR2>1000[10]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationEC50 (nM)Reference
RT4BladderFGFR3 Fusion4.0[6]
RT112BladderFGFR3 Amplification4.1[6]
SNU16GastricFGFR2 Amplification2.6[6]
AN3-CAEndometrialFGFR2 Mutation43.3[6]
LI7HepatocellularFGFR4 Overexpression33.1[6]
JHH7HepatocellularFGFR4 Overexpression231[6]
OPM2Multiple MyelomaFGFR3 Translocation14.0[6]
HCT116ColonFGFR Wild-Type>1000[11]
Table 3: Phase 1 Clinical Trial Pharmacokinetic Parameters of this compound
ParameterValueReference
Tmax1 - 1.5 hours[12]
Half-life (t1/2)1.42 - 2.15 hours[12]
Dosing15, 20, 25, or 35 mg once daily; 15 or 25 mg twice daily[12]
Maximum Tolerated Dose (MTD)Not determined (35 mg once daily selected for expansion)[12]

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound. The following sections outline the key experimental protocols.

Kinase Inhibition Assay

Objective: To determine the biochemical potency (IC50) of this compound against FGFRs and other kinases.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used.

  • Kinase activity was measured using a microfluidic capillary electrophoresis-based immunoassay (Caliper LabChip system).[6]

  • The assay mixture contained the respective kinase, a fluorescently labeled peptide substrate, ATP, and varying concentrations of this compound.

  • The reaction was initiated by the addition of ATP and incubated at room temperature.

  • The reaction was stopped, and the substrate and product were separated by electrophoresis and detected via fluorescence.

  • The percentage of kinase inhibition was calculated relative to a DMSO control.

  • IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity (EC50) of this compound in cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR alterations were seeded in 96-well plates and allowed to adhere overnight.

  • Cells were treated with a serial dilution of this compound or DMSO as a vehicle control.

  • After a 3-day incubation period, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[6]

  • Luminescence was measured using a plate reader.

  • The percentage of cell proliferation inhibition was calculated relative to the DMSO control.

  • EC50 values were determined from the resulting dose-response curves.

In Vivo Xenograft Tumor Models

Objective: To evaluate the in vivo efficacy of this compound in inhibiting tumor growth.

Methodology:

  • Immunocompromised mice were subcutaneously implanted with human cancer cells (e.g., SNU16 or RT4).[6]

  • Tumors were allowed to grow to a mean volume of approximately 175 mm³.[6]

  • Mice were randomized into vehicle control and this compound treatment groups.

  • This compound was administered orally at specified doses and schedules (e.g., once or twice daily).[2]

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting for pFGFR).[2]

  • Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Discovery and Optimization Workflow

The discovery of this compound followed a structured workflow from initial hit identification to clinical candidate selection.

Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Hit_ID Hit Identification (Structure-Based Design) Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies In_Vitro In Vitro Profiling (Potency, Selectivity, Cellular Activity) Lead_Opt->In_Vitro In_Vivo_PKPD In Vivo PK/PD (Pharmacokinetics, Pharmacodynamics) In_Vitro->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PKPD->In_Vivo_Efficacy Tox Toxicology Studies (GLP) In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase 1 Clinical Trial (Safety, Tolerability, PK) IND->Phase1

Caption: this compound Discovery and Development Workflow.

Conclusion

This compound is a potent, selective, and irreversible inhibitor of FGFR1-4 that has demonstrated significant anti-tumor activity in preclinical models.[5][6] Its covalent mechanism of action provides sustained target inhibition, which may translate to improved clinical efficacy and a more favorable dosing regimen.[5] The data presented in this guide highlight the rigorous and systematic approach taken in the discovery and early development of this compound. Phase 1 clinical trial results have shown that this compound is generally well-tolerated, with hyperphosphatemia being the most common adverse event, consistent with on-target FGFR inhibition.[12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with FGFR-driven solid tumors.

References

Methodological & Application

Application Note: Determining the Potency of PRN1371 in SNU-16 Gastric Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PRN1371 is a potent and highly selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers, promoting tumor cell proliferation and survival.[4][5] The SNU-16 cell line, derived from a human gastric carcinoma, is characterized by the overexpression of FGFR2, making it a relevant model for studying the efficacy of FGFR inhibitors.[6][7] This application note provides the half-maximal inhibitory concentration (IC50) of this compound in SNU-16 cells and a detailed protocol for its determination.

Quantitative Data Summary

The potency of this compound in inhibiting the proliferation of the SNU-16 gastric cancer cell line has been determined through in vitro studies. The IC50 value, representing the concentration of the inhibitor required to reduce cell viability by 50%, is summarized below.

CompoundCell LineTarget(s)IC50 (nM)Reference
This compoundSNU-16FGFR1-42.6[8][9][10]
This compoundSNU-16 (FGFR2 autophosphorylation)FGFR22.9 ± 1.4[5]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling pathways. Key pathways include the RAS-MAPK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][11][12] this compound covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking these downstream signals and inhibiting tumor growth.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS MAPK_ERK MAPK/ERK Pathway RAS->MAPK_ERK Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and Maintenance

The SNU-16 human gastric carcinoma cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

IC50 Determination via Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of this compound in SNU-16 cells using a colorimetric cell viability assay, such as the MTT or AlamarBlue assay.[13][14][15]

Materials:

  • SNU-16 cells

  • Complete culture medium (RPMI-1640 + 10% FBS + 1% P/S)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT or AlamarBlue reagent

  • Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest SNU-16 cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell adherence.[13]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM to encompass the expected IC50 value.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours.

  • Cell Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

      • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • For AlamarBlue Assay:

      • Add 10 µL of AlamarBlue reagent to each well and incubate for 2-4 hours, or until a color change is observed.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 570 nm and 600 nm for AlamarBlue).[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16][17]

Experimental_Workflow start Start seed_cells Seed SNU-16 cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (Cell Adherence) seed_cells->incubate_24h prepare_drug Prepare serial dilutions of this compound incubate_24h->prepare_drug treat_cells Treat cells with this compound and vehicle control incubate_24h->treat_cells prepare_drug->treat_cells incubate_72h Incubate 72h treat_cells->incubate_72h add_reagent Add viability reagent (e.g., MTT, AlamarBlue) incubate_72h->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent read_plate Measure absorbance with plate reader incubate_reagent->read_plate analyze_data Calculate % viability and plot dose-response curve read_plate->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50

References

PRN1371: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of PRN1371, a potent and irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R).

Chemical and Physical Properties

This compound is a highly selective inhibitor with significant potential in oncology research.[1][2][3] A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C26H30Cl2N6O4[4][5]
Molecular Weight 561.46 g/mol [2][4]
CAS Number 1802929-43-6[4][5]
Appearance Solid[5]
Purity ≥98%[5]

Solubility Data

The solubility of this compound is a critical factor in the preparation of stock solutions for both in vitro and in vivo studies. The following table summarizes its solubility in various solvents. It is important to note that the use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][7] For some concentrations, sonication or gentle heating may be required to achieve complete dissolution.[6][8]

SolventSolubility (In Vitro)NotesReference
DMSO ≥ 12 mg/mL (≥ 21.38 mM)Sonication and heating are recommended.[8]
DMSO 15 mg/mL[5]
DMSO 25 mg/mL (44.53 mM)Requires ultrasonic treatment.[4][6]
DMSO 56 mg/mL (99.73 mM)Use fresh DMSO.[7]
DMSO 100 mg/mL (178.1 mM)Use fresh DMSO.[7]

Experimental Protocols: Stock Solution Preparation

High-Concentration DMSO Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration this compound stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility). A molarity calculator can be used for this calculation.[6]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[4][6] Gentle warming can also aid dissolution.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4][6]

Formulation for In Vivo Administration

For in vivo studies, this compound can be formulated in various vehicles to ensure solubility and bioavailability. Below are three common protocols. The choice of formulation may depend on the route of administration and the specific experimental model. It is recommended to prepare these working solutions fresh on the day of use.[6]

Protocol 1: PEG300, Tween-80, and Saline Formulation [6]

This formulation results in a clear solution.

  • Start with a pre-made high-concentration DMSO stock solution of this compound (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% (v/v) PEG300 to the DMSO solution and mix thoroughly.

  • Add 5% (v/v) Tween-80 and mix until the solution is clear.

  • Add 45% (v/v) saline to reach the final desired volume and concentration. Mix well.

Protocol 2: SBE-β-CD in Saline Formulation [6]

This formulation may result in a suspended solution and may require sonication.

  • Begin with a pre-made high-concentration DMSO stock solution of this compound (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 90% (v/v) of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly. Use an ultrasonic bath if a suspension forms to ensure homogeneity.

Protocol 3: Corn Oil Formulation [6]

This formulation results in a clear solution.

  • Start with a pre-made high-concentration DMSO stock solution of this compound (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 90% (v/v) corn oil and mix thoroughly until a clear solution is obtained.

Mechanism of Action and Signaling Pathway

This compound is an irreversible covalent inhibitor that targets a conserved cysteine residue in the ATP-binding pocket of FGFR1-4.[9] This covalent binding leads to sustained inhibition of the receptor's tyrosine kinase activity, even after the drug has been cleared from circulation.[10][11] By inhibiting FGFR, this compound blocks downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in various cancers.[9][12] this compound also potently inhibits CSF1R.[6][7][8]

PRN1371_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: this compound inhibits FGFR signaling pathways.

Storage and Stability

Proper storage of this compound, both in its solid form and in solution, is essential to maintain its activity.

FormStorage TemperatureStabilityReference
Powder -20°C≥ 3 years[4][8]
Powder 4°C2 years[4]
In Solvent (DMSO) -20°C1 year[4][6]
In Solvent (DMSO) -80°C1-2 years[4][8]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[6]

References

Application Notes and Protocols for PRN1371

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRN1371 is a potent and irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making this compound a promising therapeutic agent.[1] Understanding the solubility characteristics of this compound is critical for its effective use in preclinical and clinical research. These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and water, along with standardized protocols for solubility determination. Additionally, the key signaling pathways modulated by this compound are illustrated to provide a comprehensive understanding of its mechanism of action.

Solubility of this compound

The solubility of a compound is a crucial physicochemical property that influences its handling, formulation, and bioavailability. The solubility of this compound has been determined in both a common organic solvent, DMSO, and in aqueous media.

Data Presentation

The following table summarizes the known solubility data for this compound.

SolventMethodReported SolubilityMolar Concentration (mM)Reference
DMSONot Specified25 mg/mL44.53[2][3]
DMSONot Specified56 mg/mL99.73[4]
DMSONot Specified12 mg/mL21.38[5]
WaterNot SpecifiedInsoluble-[4]
PBS (pH 7.4)Kinetic Aqueous Solubility59 µM (approximately 33.1 µg/mL)0.059[6]

Note: The molecular weight of this compound is 561.46 g/mol .[2]

Observations
  • DMSO: this compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro assays.[2][3][4][5] The reported solubility values vary, which may be attributed to differences in experimental conditions such as temperature, purity of the compound, and the specific methodology used. It is recommended to use fresh, anhydrous DMSO for optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[3][4] Sonication may be required to achieve complete dissolution at higher concentrations.[2][3]

  • Water/Aqueous Buffer: this compound is poorly soluble in water.[4] However, it demonstrates measurable, albeit low, solubility in a physiologically relevant buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.[6] This low aqueous solubility is a critical consideration for in vivo formulation and administration.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results, standardized protocols for determining the solubility of this compound are provided below. These protocols are based on established methods in the field of drug discovery.

Protocol 1: Thermodynamic (Shake-Flask) Solubility Assay in Water/PBS

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid powder)

  • Purified water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent (water or PBS) to the vial.

  • Tightly cap the vial and place it on an orbital shaker or rotator.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC or LC-MS method with a standard curve of known concentrations.

  • The resulting concentration is the thermodynamic solubility of this compound in the tested solvent.

Protocol 2: Kinetic Solubility Assay in DMSO

This high-throughput method is useful for rapid assessment of solubility from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent for UV detection)

  • Microplate reader with turbidity or UV/Vis detection capabilities

  • Automated liquid handler or multichannel pipette

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution in the 96-well plate using the aqueous buffer. A typical final DMSO concentration is kept low (e.g., 1-5%) to minimize its co-solvent effect.

  • Mix the solutions thoroughly by gentle shaking.

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.

  • Alternatively, for a quantitative assessment, centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new UV-transparent plate.

  • Measure the absorbance of the supernatant at the λmax of this compound and determine the concentration using a standard curve.

  • The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Signaling Pathways and Mechanism of Action

This compound is an irreversible covalent inhibitor that targets a conserved cysteine residue within the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4.[1] This covalent modification leads to sustained inhibition of FGFR signaling even after the drug has been cleared from circulation.[1] The primary downstream signaling cascades affected by this compound are the RAS-MAPK and PI3K-AKT pathways.

FGFR Signaling Pathway Inhibition by this compound

The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades that regulate cell proliferation, survival, differentiation, and angiogenesis. This compound covalently binds to the FGFR kinase domain, preventing ATP binding and subsequent receptor phosphorylation, thereby blocking downstream signaling.

FGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Kinase Domain FGF->FGFR Binds Downstream Signaling Downstream Signaling FGFR:p1->Downstream Signaling Activates This compound This compound This compound->FGFR:p1 Covalently Binds & Inhibits

This compound mechanism of action.
Downstream Signaling Pathways

The inhibition of FGFR by this compound leads to the suppression of two major signaling pathways: the RAS-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival and growth.

Downstream_Signaling cluster_pathways Downstream Pathways cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival FGFR Activation FGFR Activation FGFR Activation->RAS FGFR Activation->PI3K Experimental_Workflow Cell Culture Culture FGFR-altered Cancer Cells Treatment Treat with this compound (Dose-Response) Cell Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western Blot Western Blot Analysis (p-ERK, Total ERK) Lysis->Western Blot Analysis Data Analysis: Quantify Inhibition Western Blot->Analysis

References

Application Notes and Protocols for PRN1371 Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and highly selective irreversible covalent inhibitor of fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).[1][2][3] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[1][4] this compound specifically binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy of this compound in various xenograft models, including those derived from cell lines and patients, with different FGFR alterations.[3][5][6][7][8]

These application notes provide detailed protocols for utilizing this compound in xenograft models, focusing on dosing, administration, and relevant experimental procedures to assess its therapeutic efficacy.

Mechanism of Action: FGFR Signaling Inhibition

This compound covalently modifies a cysteine residue in the glycine-rich loop of FGFRs 1-4, leading to irreversible inactivation of the kinase. This blocks the phosphorylation of downstream signaling molecules, primarily FRS2, which in turn inhibits the activation of the RAS-MAPK and PI3K-AKT pathways. The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in FGFR-driven tumor cells.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates This compound This compound This compound->FGFR Irreversibly Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in various preclinical models.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Cell LineEC50 (nM)FGFR Alteration
FGFR10.7[3][9]RT44.0[3]FGFR3 Fusion
FGFR21.3[3][9]RT1124.1[3]-
FGFR34.1[3][9]SNU-162.6[3]FGFR2 Amplification
FGFR419.2[3]AN3-CA43.3[3]-
CSF1R8.1[9]LI733.1[3]-
--JHH7231[3]-
--OPM214.0[3]-

Table 2: this compound Dosing and Efficacy in Xenograft Models

Xenograft ModelFGFR AlterationDosing RegimenRouteTumor Growth Inhibition (TGI) / OutcomeReference
SNU-16 (Gastric Cancer)FGFR2 Amplification5 mg/kg b.i.d.Oral50% TGI[10]
SNU-16 (Gastric Cancer)FGFR2 Amplification10 mg/kg b.i.d.Oral68% TGI[11][9][10][12]
SNU-16 (Gastric Cancer)FGFR2 Amplification15 mg/kg b.i.d.Oral78% TGI[10]
SNU-16 (Gastric Cancer)FGFR2 Amplification20 mg/kg b.i.d. (intermittent)OralSignificant anti-tumor activity[7]
SNU-16 (Gastric Cancer)FGFR2 Amplification40 mg/kg b.i.d. (first 5 days)OralSignificant anti-tumor activity[7]
RT4 (Bladder Cancer)FGFR3-TACC3 Fusion2.5 mg/kg b.i.d.Oral72% TGI[10]
RT4 (Bladder Cancer)FGFR3-TACC3 Fusion12.5 mg/kg b.i.d.Oral-8% Regression[10]
PDX Model (LI1055)Not Specified15 mg/kg b.i.d.OralSignificant anti-tumor activity[7]

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to evaluate the efficacy of this compound.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment (e.g., SNU-16, RT4)

CDX_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., SNU-16, RT4) Harvest 2. Harvest & Count Cells CellCulture->Harvest Resuspend 3. Resuspend in Matrigel/PBS Harvest->Resuspend Inject 4. Subcutaneous Injection into Immunocompromised Mice Resuspend->Inject TumorGrowth 5. Monitor Tumor Growth Inject->TumorGrowth Randomize 6. Randomize into Treatment Groups TumorGrowth->Randomize Dosing 7. This compound Administration (Oral Gavage) Randomize->Dosing Measure 8. Measure Tumor Volume & Body Weight Dosing->Measure Measure->Dosing Endpoint 9. Euthanize & Collect Tissues Measure->Endpoint WesternBlot 10. Pharmacodynamic Analysis (e.g., Western Blot for pFGFR) Endpoint->WesternBlot

Figure 2: Workflow for a cell line-derived xenograft (CDX) study with this compound.

Materials:

  • SNU-16 or RT4 human cancer cell lines

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Calipers

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Culture: Culture SNU-16 or RT4 cells according to standard protocols.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count. Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/100 µL.[13]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.[13]

  • This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound or vehicle to the respective groups via oral gavage according to the dosing schedule (e.g., twice daily).[10][13]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment

Materials:

  • Fresh patient tumor tissue

  • Surgical tools

  • Matrigel

  • Immunocompromised mice (e.g., NOD/SCID)

Procedure:

  • Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.

  • Tissue Processing: Chop the tumor tissue into small fragments (2-3 mm³).

  • Implantation: Mix the tumor fragments with Matrigel and implant them subcutaneously into the flanks of immunocompromised mice.

  • Engraftment and Expansion: Monitor the mice for tumor growth. Once the tumors reach a sufficient size, they can be excised and serially passaged into new cohorts of mice for expansion.

  • Treatment Study: Once a sufficient number of mice with established tumors are available, proceed with randomization and this compound treatment as described in Protocol 1.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • This compound solution/suspension

  • Gavage needle (appropriate size for mice)

  • Syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.

  • Administration: Once the needle is in the correct position (esophagus), slowly administer the calculated volume of the this compound solution/suspension.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Observe the mouse for a short period after administration to ensure there are no signs of distress.

Protocol 4: Pharmacodynamic Analysis by Western Blot

Materials:

  • Excised tumor tissue

  • Lysis buffer

  • Protein quantification assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • Membranes

  • Primary antibodies (e.g., anti-pFGFR, anti-total FGFR, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT)

  • Secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize the excised tumor tissue in lysis buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight. Wash the membrane and incubate with the appropriate secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the levels of phosphorylated and total proteins.

Conclusion

This compound has demonstrated potent and sustained inhibition of FGFR signaling, leading to significant anti-tumor activity in various preclinical xenograft models. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound and investigate its mechanism of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the advancement of this promising therapeutic agent.

References

Application Notes and Protocols for PRN1371

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and selective, irreversible covalent inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, and lung cancers.[1][3] this compound has demonstrated significant anti-proliferative activity in cancer cell lines harboring these FGFR alterations.[1][2] These application notes provide detailed protocols for assessing the sensitivity of cell lines to this compound and characterizing its effects on FGFR signaling pathways.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs.[4] This covalent modification leads to sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[4]

Sensitive Cell Lines

This compound has shown potent anti-proliferative activity against a range of cancer cell lines with various FGFR alterations. The half-maximal inhibitory concentration (IC50) values for this compound in several sensitive cell lines are summarized below.

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification2.6[5][6]
RT4Bladder CancerFGFR3-TACC3 Fusion4.0 ± 1.7[1]
RT112Bladder CancerFGFR3 Mutation4.1 ± 1.4[1]
NCI-H716Colorectal CancerFGFR2 Amplification2.0 ± 1.7[1]
Ba/F3-FGFR1Engineered Pro-BExogenous FGFR10.7 ± 0.02[2]
Ba/F3-FGFR2Engineered Pro-BExogenous FGFR20.7 ± 0.1[2]
Ba/F3-FGFR3Engineered Pro-BExogenous FGFR32.5 ± 0.5[2]
Ba/F3-FGFR4Engineered Pro-BExogenous FGFR449.8 ± 26.0[2]

Note: The HCT116 colon carcinoma cell line, which is wild-type for FGFR, is not significantly inhibited by this compound.[7]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in sensitive cell lines.

Protocol 1: Cell Culture of Sensitive Cell Lines

1.1. SNU-16 Human Gastric Cancer Cell Line

  • Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS) (ATCC 30-2020).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Subculturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent. Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes. Resuspend the cell pellet in fresh growth medium and dispense into new culture flasks at the recommended dilution ratio.

1.2. Ba/F3 Murine Pro-B Cell Lines Expressing FGFRs

  • Growth Medium: RPMI 1640 Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin Solution.[2][8] For stable cell lines expressing an activated FGFR construct, IL-3 may not be required for survival and proliferation.[2][8] For selection of stably transfected cells, 1.0 µg/ml Puromycin can be added to the culture medium after the first passage.[2]

  • Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere of 5% CO2. Do not allow the cell density to exceed 1x10^6 cells/ml.[2][8]

  • Subculturing: To passage, either add fresh complete medium directly to the culture or centrifuge the cell suspension, resuspend the pellet in fresh medium, and add to new culture vessels.[2]

Protocol 2: Cell Viability Assay

This protocol is to determine the IC50 of this compound in a sensitive cell line such as SNU-16.

  • Materials:

    • SNU-16 cells

    • Complete growth medium

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • PrestoBlue™ Cell Viability Reagent or similar resazurin-based assay

  • Procedure:

    • Seed SNU-16 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO2.

    • Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[6]

    • Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Western Blot for FGFR Phosphorylation

This protocol assesses the ability of this compound to inhibit FGFR autophosphorylation in SNU-16 cells.

  • Materials:

    • SNU-16 cells

    • Serum-free medium

    • This compound

    • Basic fibroblast growth factor (bFGF)

    • Lysis buffer (e.g., CelLytic M) with protease and phosphatase inhibitors

    • Primary antibodies: rabbit anti-pFGFR2, mouse anti-FGFR2[1]

    • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

    • SDS-PAGE gels and blotting equipment

    • Chemiluminescent substrate

  • Procedure:

    • Plate SNU-16 cells and grow to 80-90% confluency.

    • Serum-starve the cells overnight.

    • Treat the cells with various concentrations of this compound for 1 hour.[1][9]

    • Stimulate the cells with 50 ng/mL bFGF for 10 minutes.[1][9]

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pFGFR2 and total FGFR2.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: ERK Phosphorylation AlphaLISA Assay

This protocol measures the inhibition of a downstream effector of FGFR signaling in HUVEC cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • This compound

    • bFGF and VEGF

    • AlphaLISA pERK SureFire Kit

  • Procedure:

    • Seed HUVECs in a 96-well plate and grow overnight.

    • Serum-starve the cells for 1 hour before treatment.[10]

    • Add a concentration series of this compound and incubate for 1 hour at 37°C.[10]

    • Stimulate the cells with either 50 ng/mL of bFGF or 50 ng/mL of VEGF for 10 minutes.[10]

    • Stop the reaction by adding ice-cold PBS and wash the cells.[10]

    • Lyse the cells and perform the AlphaLISA pERK assay according to the manufacturer's protocol.

    • Measure the signal on a compatible plate reader.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot A 1. Plate SNU-16 Cells B 2. Serum Starve A->B C 3. Treat with this compound B->C D 4. Stimulate with bFGF C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE F->G H 8. Protein Transfer G->H I 9. Antibody Incubation (pFGFR & Total FGFR) H->I J 10. Detection I->J

References

Measuring Target Engagement of PRN1371 in Cellular Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

PRN1371 is a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[1][2][3] Aberrant FGFR signaling is a key driver in various cancers, making it a critical therapeutic target.[4] this compound forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby impeding tumor cell proliferation and survival.[4][5]

This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the target engagement of this compound in a cellular context. The following methods are described: a direct target occupancy assay using a fluorescent probe, and indirect assays measuring the inhibition of downstream signaling and cellular proliferation.

Signaling Pathway and Mechanism of Action

This compound covalently modifies a cysteine residue in the glycine-rich loop of FGFRs, leading to the inhibition of their kinase activity. This prevents the downstream activation of signaling cascades crucial for cell growth and survival.

PRN1371_Mechanism_of_Action cluster_membrane Cell Membrane FGFR FGFR (1-4) Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR->Downstream_Signaling Activates This compound This compound This compound->FGFR Covalently Binds & Irreversibly Inhibits FGF FGF Ligand FGF->FGFR Binds & Activates Cell_Effects Inhibition of: - Proliferation - Survival - Angiogenesis Downstream_Signaling->Cell_Effects Promotes

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from biochemical and cellular assays.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nmol/L)
FGFR10.7 ± 0.1
FGFR21.3 ± 0.2
FGFR34.1 ± 0.7
FGFR419.3 ± 4.7
VEGFR2705 ± 63

Data from enzyme inhibition assays.[6]

Table 2: Cellular IC50 Values for this compound in Ba/F3 Cells

Expressed KinaseIC50 (nmol/L)
FGFR10.7 ± 0.02
FGFR20.7 ± 0.1
FGFR32.5 ± 0.5
FGFR449.8 ± 26.0
CSF1R1,224 ± 792

Data from proliferation assays in Ba/F3 cells engineered to express specific kinases.[6]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU16Gastric CancerFGFR2 Amp2.6 ± 2.2
RT4Bladder CancerFGFR3 Mutation4.0 ± 1.7
RT112Bladder CancerFGFR3 Fusion4.1 ± 1.4
NCI-H716Colorectal CancerFGFR2 Fusion2.0 ± 1.7

Data from cell proliferation assays.[6]

Experimental Protocols

Protocol 1: Direct Target Occupancy using a Fluorescent Probe

This protocol describes how to directly measure the engagement of this compound with FGFR2 in cells using a competitive binding assay with a BODIPY-labeled FGFR occupancy probe.[6][7]

Target_Occupancy_Workflow A Seed SNU16 cells B Incubate with varying concentrations of this compound A->B C Add BODIPY-labeled FGFR occupancy probe B->C D Lyse cells C->D E Run lysate on SDS-PAGE D->E F Visualize in-gel fluorescence E->F G Quantify fluorescence to determine FGFR occupancy F->G

Figure 2: Workflow for Direct Target Occupancy Assay.

Materials:

  • SNU16 gastric cancer cells (or other suitable cell line with FGFR amplification)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound

  • BODIPY-labeled FGFR occupancy probe

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Culture: Seed SNU16 cells in a 24-well plate at a density of 500,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Probe Labeling: After the incubation with this compound, add the BODIPY-labeled FGFR occupancy probe to each well at a final concentration determined by optimization (e.g., 1 µM). Incubate for an additional hour at 37°C.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE: Normalize the protein concentration for all samples. Mix the lysates with an equal volume of 2x Laemmli sample buffer. Load equal amounts of protein onto an SDS-PAGE gel.

  • In-Gel Fluorescence: After electrophoresis, visualize the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the BODIPY dye.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to FGFR2. The decrease in fluorescence in this compound-treated samples compared to the vehicle control indicates target occupancy. Calculate the percentage of inhibition of probe binding for each this compound concentration.

Protocol 2: Inhibition of FGFR Autophosphorylation by Western Blot

This protocol assesses the functional consequence of this compound binding by measuring the inhibition of ligand-induced FGFR autophosphorylation.[6]

Western_Blot_Workflow A Starve cells to reduce basal signaling B Pre-treat with this compound A->B C Stimulate with FGF ligand (e.g., bFGF) B->C D Lyse cells and quantify protein C->D E Perform SDS-PAGE and Western Blot D->E F Probe with antibodies for p-FGFR and total FGFR E->F G Quantify band intensities to determine inhibition F->G

Figure 3: Workflow for Western Blot Analysis of FGFR Phosphorylation.

Materials:

  • SNU16 cells

  • Serum-free cell culture medium

  • This compound

  • Basic fibroblast growth factor (bFGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR (p-FGFR) and anti-total-FGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Seed SNU16 cells and grow to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

  • Compound Treatment: Treat the starved cells with various concentrations of this compound (and a vehicle control) for 1 hour at 37°C.

  • Ligand Stimulation: Stimulate the cells with bFGF (e.g., 50 ng/mL) for 10 minutes at 37°C to induce FGFR autophosphorylation.

  • Cell Lysis and Protein Quantification: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells and quantify the protein concentration as described in Protocol 1.

  • Western Blotting:

    • Perform SDS-PAGE with equal amounts of protein per lane.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-FGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR.

  • Data Analysis: Quantify the band intensities for p-FGFR and total FGFR. Calculate the ratio of p-FGFR to total FGFR for each condition. Determine the IC50 value for the inhibition of FGFR autophosphorylation by this compound.

Protocol 3: Cellular Proliferation Assay

This assay measures the downstream functional effect of this compound's target engagement on cell viability and proliferation.

Materials:

  • Cancer cell line with known FGFR alteration (e.g., SNU16, RT4, RT112)

  • Complete growth medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the wells (final volume 200 µL). Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-2 hours for PrestoBlue™).

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader at the appropriate wavelengths.

  • Data Analysis: Subtract the background reading from a "no-cell" control. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion

The protocols outlined in this application note provide robust methods for quantifying the target engagement of this compound in cellular models. By employing a combination of direct occupancy assays and indirect functional assays, researchers can effectively characterize the cellular activity of this compound and other FGFR inhibitors, providing crucial data for drug development and mechanistic studies.

References

Application Notes and Protocols for In Vivo Studies with PRN1371

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo evaluation of PRN1371, a potent and selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases.

Introduction

This compound is an investigational drug that targets FGFR1, 2, 3, and 4, which are key drivers in various cancers.[1][2][3] It acts as an ATP-competitive inhibitor, binding irreversibly to a cysteine residue within the kinase active site, leading to sustained inhibition of FGFR signaling even after the drug has been cleared from circulation.[1][2][4] Preclinical studies have demonstrated its efficacy in multiple tumor xenograft and patient-derived xenograft (PDX) models.[1][5][6] These notes are intended to provide researchers with the necessary information to conduct their own in vivo studies with this compound.

Mechanism of Action: FGFR Signaling Inhibition

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and transphosphorylation of the kinase domains. This activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][4] Genetic alterations such as mutations, fusions, or amplifications of FGFRs can lead to aberrant activation of these pathways, driving tumor growth.[1] this compound selectively inhibits FGFR1-4, thereby blocking these downstream signaling events and inhibiting tumor growth.[1][3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Activation This compound This compound This compound->FGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits the FGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
FGFR10.7 ± 0.1[1]
FGFR21.3 ± 0.2[1]
FGFR34.1 ± 0.7[1]
FGFR419.3 ± 4.7[1]
CSF1R8.1[7]
VEGFR2705 ± 63[8]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationEC50 (nM)Reference
SNU-16Gastric CancerFGFR2 Amplification2.6[6]
RT4Bladder CancerFGFR3 Fusion4.0[6]
RT112Bladder CancerFGFR3 Fusion4.1[6]
AN3-CAEndometrial CancerFGFR2 Mutation43.3[6]
LI7Hepatocellular CarcinomaFGFR4 Overexpression33.1[6]
JHH7Hepatocellular CarcinomaFGFR4 Overexpression231[6]
OPM2Multiple MyelomaFGFR3 Translocation14.0[6]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition (%)Reference
SNU-16Gastric Cancer10 mg/kg b.i.d.68[7][9]
SNU-16Gastric Cancer40 mg/kg b.i.d. (5 days only)Sustained Regression[8]
LI1055 (PDX)Liver Cancer15 mg/kg b.i.d.Durable Regression[8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v) in sterile water

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.

  • Gradually add the remaining 0.5% methylcellulose solution while continuously stirring or homogenizing to ensure a uniform suspension.

  • Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar for at least 30 minutes before administration to maintain homogeneity.

  • Prepare the formulation fresh daily. Store at 4°C for no more than 24 hours if necessary, and re-suspend thoroughly before use.

Note: For studies in dogs, co-administration of citric acid has been shown to improve oral absorption.[9] The specific formulation may need to be optimized depending on the animal model and experimental design.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Cancer cell line of interest (e.g., SNU-16)

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation (from Protocol 1)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).

    • If using, mix the cell suspension 1:1 with Matrigel on ice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

    • Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[6]

  • Treatment Administration:

    • Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 10 mg/kg twice daily).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).

Experimental_Workflow cluster_setup Study Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment monitoring_treatment Measure Tumor Volume & Body Weight treatment->monitoring_treatment endpoint Euthanasia & Tumor Collection monitoring_treatment->endpoint Predefined Endpoint analysis Pharmacodynamic & Efficacy Analysis endpoint->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Protocol 3: Pharmacodynamic Analysis of FGFR Inhibition

This protocol describes the assessment of target engagement by measuring the phosphorylation of FGFR in tumor tissue.

Materials:

  • Tumor tissue collected from the in vivo study (Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Homogenizer

  • Bradford assay or BCA assay for protein quantification

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

  • Primary antibodies against phosphorylated FGFR (pFGFR) and total FGFR

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Excise tumors at a specified time point after the final dose of this compound.

    • Homogenize the tumor tissue in lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the tumor lysates using a standard protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and run on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against pFGFR and total FGFR.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Analysis:

    • Quantify the band intensities for pFGFR and total FGFR.

    • The level of pFGFR relative to total FGFR will indicate the extent of target inhibition by this compound. A reduction in pFGFR levels in the this compound-treated group compared to the vehicle control group demonstrates target engagement.[9]

References

Troubleshooting & Optimization

PRN1371 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing PRN1371, ensuring its proper dissolution is critical for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and overcoming solubility challenges with this compound, a potent and selective irreversible covalent inhibitor of FGFR1-4.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?

A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[4][5][6][7] It is crucial to use newly opened, high-purity (hygroscopic) DMSO to achieve maximal solubility.[5]

Q2: What is the maximum concentration for a this compound stock solution in DMSO?

A2: this compound can be dissolved in DMSO at concentrations ranging from 12 mg/mL (21.38 mM) to 100 mg/mL (178.1 mM).[6] However, achieving higher concentrations may require sonication and/or gentle heating. For most applications, a stock solution of 25 mg/mL (44.53 mM) is readily achievable with the aid of ultrasound.[4][5]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, it is recommended to first dilute the high-concentration DMSO stock to an intermediate concentration (e.g., 1 mM) with DMSO. Then, add this lower-concentration DMSO stock to your final aqueous medium.[6] Pre-warming both the stock solution and the culture medium to 37°C before dilution can also help prevent precipitation.[6] If precipitation still occurs, gentle vortexing or sonication of the final solution may be necessary.

Q4: Are there alternative solvents if I cannot use DMSO in my experiment?

A4: While DMSO is the primary recommended solvent for initial stock solutions, for specific applications where DMSO is not suitable, alternative solvent systems can be considered, though they may not achieve the same high concentrations. For in vivo studies, complex vehicles are required (see below). For in vitro assays sensitive to DMSO, preparing a more diluted initial stock in a different organic solvent and then serially diluting in the final assay buffer may be an option, but this will require careful validation to ensure the compound remains in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient solvent volume for the desired concentration.Ensure you are using the correct volume of DMSO as indicated in the solubility data tables.
Low-quality or hydrated DMSO.Use fresh, high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[5]
Insufficient agitation.Use a vortex mixer or sonicator to aid dissolution. Gentle heating can also be applied.[6]
A clear stock solution in DMSO becomes cloudy or forms precipitates over time. Storage at an inappropriate temperature.Store DMSO stock solutions at -20°C or -80°C for long-term stability.[4]
Freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Precipitation occurs when diluting the DMSO stock into aqueous buffer or cell culture medium. The compound's low aqueous solubility is exceeded.Perform a serial dilution in DMSO first to a lower concentration before adding to the aqueous medium.[6]
Temperature shock.Pre-warm the DMSO stock solution and the aqueous diluent to 37°C before mixing.[6]
Insufficient mixing.Gently vortex or sonicate the final diluted solution to ensure homogeneity.
Inconsistent experimental results. Incomplete dissolution of this compound.Visually inspect your stock and working solutions for any particulate matter before use. If observed, attempt to redissolve using sonication or gentle heating.
Degradation of the compound.Ensure proper storage conditions are maintained. Prepare fresh working solutions from a frozen stock for each experiment.

Solubility Data

The following tables summarize the solubility of this compound in various solvent systems for in vitro and in vivo applications.

In Vitro Solubility
Solvent Concentration Notes
DMSO≥ 12 mg/mL (21.38 mM)Sonication and/or heating are recommended to achieve higher concentrations.[6]
DMSO25 mg/mL (44.53 mM)Requires sonication.[4][5]
DMSOup to 100 mg/mL (178.1 mM)Use fresh, high-purity DMSO.[7]
PBS (pH 7.4)59 µM[8]
In Vivo Formulations
Formulation Solubility Appearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.45 mM)Clear solution[4][5]
10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (4.45 mM)Suspended solution; requires sonication[4][5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.45 mM)Clear solution[4][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 561.46 g/mol )[4]

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound.

  • Add the appropriate volume of DMSO to the this compound powder. For a 10 mM solution, this would be 1 mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle heating can also be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Preparation of an In Vivo Formulation (using PEG300 and Tween-80)

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Sterile saline

  • Sterile tubes

Procedure:

  • This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare 1 mL of a 2.5 mg/mL working solution, start with 100 µL of a 25 mg/mL this compound stock in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[5]

Signaling Pathway and Experimental Workflow

This compound is a covalent inhibitor that targets a cysteine residue within the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][9] This irreversible binding leads to the inhibition of FGFR kinase activity and downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[9]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR1-4 RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway inhibited by this compound.

The following diagram illustrates a typical workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow start Start: Need to dissolve this compound prepare_stock Prepare stock in fresh, high-purity DMSO start->prepare_stock dissolved_q Is the solution clear? prepare_stock->dissolved_q sonicate_heat Sonicate and/or gently heat dissolved_q->sonicate_heat No dilute Dilute in aqueous medium dissolved_q->dilute Yes sonicate_heat->dissolved_q troubleshoot Troubleshoot further: - Check DMSO quality - Adjust concentration - Use alternative formulation sonicate_heat->troubleshoot precipitation_q Does precipitation occur? dilute->precipitation_q success Solution is ready for experiment precipitation_q->success No serial_dilute Perform serial dilution in DMSO first precipitation_q->serial_dilute Yes serial_dilute->dilute serial_dilute->troubleshoot

Workflow for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing PRN1371 for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing PRN1371 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of kinases (FGFR1, FGFR2, FGFR3, and FGFR4)[1][2][3]. It specifically binds to a cysteine residue within the ATP-binding pocket of the FGFRs, leading to sustained inhibition of their kinase activity[4][5]. This blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival[5]. Aberrant FGFR signaling is a known driver in various cancers, making this compound a subject of interest for oncology research[1][3].

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

For initial experiments, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on published data, a range from low nanomolar (nM) to low micromolar (µM) is appropriate. A common starting range is from 0.01 nM to 10 µM[6]. This compound has demonstrated potent, single-digit nanomolar IC50 values in various cancer cell lines with FGFR alterations[1].

Q3: What is the recommended incubation time for this compound with cells?

Incubation times for cell viability assays typically range from 24 to 72 hours. A 72-hour incubation is common for assessing effects on cell proliferation[7]. However, because this compound is an irreversible inhibitor, shorter incubation times may also show significant effects. A 4-day (96-hour) incubation has also been used to determine cell viability with MTT reagent[6]. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental goals.

Q4: How should I prepare a stock solution of this compound?

This compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution[6]. For in vitro experiments, a stock solution of 10 mM in DMSO is common. It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[8].

Experimental Protocols

Protocol: General Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Appropriate cancer cell line (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification[3])

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "cells + vehicle" (control) and "medium only" (blank).

  • Incubation: Incubate the plate for your desired time period (e.g., 72 or 96 hours) at 37°C and 5% CO2[6].

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL[9].

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells[9].

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[9]. Mix gently by pipetting or orbital shaking to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (optical density) at a wavelength of 540 nm using a microplate reader[6].

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Quantitative Data Summary

The inhibitory activity of this compound (also known as Erdafitinib or JNJ-42756493) has been characterized in both biochemical and cellular assays.

Table 1: Biochemical IC50 Values of this compound/Erdafitinib
Target KinaseIC50 (nM)Reference
FGFR11.2[6]
FGFR22.5[6]
FGFR33.0[6]
FGFR45.7[6]
VEGFR236.8[6]
Table 2: Anti-proliferative IC50 Values of this compound/Erdafitinib in Various Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
SNU-16GastricFGFR2 Amplification2.6[10]
KATO IIIGastricFGFR2 Amplification-[6]
RT-112BladderFGFR3 Fusion-[6]
AN3-CAEndometrialFGFR2 Mutation-[1]
HCT116ColorectalFGFR Wild-Type>10,000[1]

Note: Specific IC50 values for some cell lines were not detailed in the provided search results but were used in proliferation assays.

Visual Guides: Diagrams and Workflows

FGFR Signaling Pathway Inhibition by this compound

The diagram below illustrates the mechanism of action for this compound. It binds to the FGFR, preventing its activation and blocking downstream pro-survival signaling cascades like the RAS/MAPK and PI3K/AKT pathways.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates This compound This compound This compound->FGFR Covalently Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere prepare Prepare serial dilutions of this compound adhere->prepare treat Treat cells with this compound and vehicle control prepare->treat incubate Incubate for 24-96 hours treat->incubate add_reagent Add cell viability reagent (e.g., MTT) incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read Read absorbance/ luminescence incubate_reagent->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end Troubleshooting start Unexpected Results in Cell Viability Assay var High Variability Between Replicates? start->var Is it... potency Weak Cellular Potency vs. Biochemical Potency? start->potency no_response No Dose-Response? start->no_response var->potency No sol_var1 Check Seeding Technique var->sol_var1 Yes sol_var2 Mitigate Edge Effects var->sol_var2 potency->no_response No sol_potency1 Acknowledge ATP Competition potency->sol_potency1 Yes sol_potency2 Check Compound Stability potency->sol_potency2 sol_no_response1 Adjust Concentration Range no_response->sol_no_response1 Yes sol_no_response2 Verify Cell Line Sensitivity (FGFR Status) no_response->sol_no_response2 sol_no_response3 Check for Precipitation no_response->sol_no_response3

References

Technical Support Center: PRN1371 Kinome Scan Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with PRN1371, a potent and selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This resource offers troubleshooting guidance, frequently asked questions (FAQs), detailed experimental data, and protocols related to assessing the off-target effects of this compound via kinome scanning.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a highly potent and selective irreversible covalent inhibitor of FGFR family members 1, 2, 3, and 4.[1][2][3] It also demonstrates potent inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3]

Q2: How does this compound achieve its selectivity?

This compound's selectivity is attributed to its covalent binding mechanism, targeting a conserved cysteine residue within the ATP-binding pocket of FGFRs.[4] This irreversible interaction allows for high potency and selectivity, as only a limited number of kinases possess a similarly positioned cysteine.[4]

Q3: What is the known off-target profile of this compound from kinome scans?

Extensive kinome-wide biochemical profiling of this compound against a panel of 251 kinases has demonstrated its high selectivity. Besides the intended FGFR targets, the only other kinase potently inhibited by this compound was CSF1R.[1][2][3]

Q4: Why is it important to consider CSF1R inhibition when using this compound?

CSF1R plays a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages.[5][6] Inhibition of CSF1R can therefore have significant immunological effects. Researchers should consider the potential impact of CSF1R inhibition on their experimental system, particularly in studies involving the tumor microenvironment or inflammatory models.

Q5: Are there any common challenges when working with covalent inhibitors like this compound?

Covalent inhibitors can present unique challenges, such as the potential for off-target reactions with other cysteine-containing proteins, especially at high concentrations. It is also crucial to consider the rate of target protein turnover, as this will influence the duration of inhibition after the drug is cleared.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected off-target activity in your assay 1. High Compound Concentration: Using this compound at concentrations significantly above its IC50 for FGFRs can lead to non-specific binding. 2. Cell Line Sensitivity: The specific kinome expression and pathway dependencies of your cell line may make it more susceptible to off-target effects. 3. Assay Artifacts: The chosen assay format might be prone to interference from the compound.1. Perform a dose-response experiment to determine the optimal concentration for FGFR inhibition with minimal off-target effects. 2. Characterize the expression of key kinases in your cell line. Consider using a cell line with a well-defined FGFR dependency. 3. Validate your findings using an orthogonal assay. For example, if you are using a cell-based phosphorylation assay, confirm key hits with a biochemical kinase assay.
Inconsistent results between experiments 1. Compound Stability: this compound, as a covalent inhibitor, may have limited stability in certain assay buffers or media over long incubation times. 2. Cellular Health: Variations in cell confluency, passage number, or serum starvation can alter signaling pathways and inhibitor sensitivity.1. Prepare fresh dilutions of this compound for each experiment. Minimize the pre-incubation time where possible. 2. Standardize your cell culture and treatment protocols carefully. Ensure consistent cell density and health across experiments.
Difficulty confirming covalent engagement 1. Insufficient Incubation Time: Covalent bond formation is time-dependent. 2. Washout Inefficiency: Residual non-covalently bound inhibitor can confound results in washout experiments.1. Optimize the incubation time to ensure complete covalent modification of the target. 2. Perform thorough and consistent washout steps. Consider including a chase with a high concentration of a non-covalent, competitive inhibitor to displace any remaining reversibly bound this compound.

Quantitative Data: this compound Kinome Scan Summary

The following table summarizes the inhibitory activity of this compound against its primary targets and notable kinases from a comprehensive kinome scan.

Target Kinase Family IC50 (nM) % Inhibition at 1 µM Reference
FGFR1 Receptor Tyrosine Kinase0.6>99%[2][3]
FGFR2 Receptor Tyrosine Kinase1.3>99%[2][3]
FGFR3 Receptor Tyrosine Kinase4.1>99%[2][3]
FGFR4 Receptor Tyrosine Kinase19.3>99%[2][3]
CSF1R Receptor Tyrosine Kinase8.1>99%[2][3]
VEGFR2 Receptor Tyrosine Kinase>1000<10%[7]
SRC Tyrosine Kinase>1000<10%[8]
ABL1 Tyrosine Kinase>1000<10%[8]
AURKA Serine/Threonine Kinase>1000<10%[8]
CDK2 Serine/Threonine Kinase>1000<10%[8]
MAPK1 (ERK2) Serine/Threonine Kinase>1000<10%[8]
PIK3CA Lipid Kinase>1000<10%[8]
AKT1 Serine/Threonine Kinase>1000<10%[8]

Note: The data for kinases other than FGFR1-4 and CSF1R are representative of the high selectivity of this compound, with most of the 251 tested kinases showing minimal inhibition at 1 µM.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the kinase, substrate (peptide or protein), and ATP solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction for the desired time at the optimal temperature for the kinase.

    • Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

KINOMEscan™ Profiling (Conceptual Workflow)

KINOMEscan™ is a competition binding assay used to quantify the interaction of a compound with a large panel of kinases.

  • Assay Principle: A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Experimental Steps:

    • The test compound (this compound) is incubated with a panel of human kinases.

    • The kinase-compound mixture is passed over a solid support matrix with an immobilized broad-spectrum kinase inhibitor.

    • Kinases that are not bound by this compound will be captured by the immobilized inhibitor.

    • The amount of captured kinase is quantified using qPCR.

    • The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound Stock Incubation Incubation of This compound with Kinases Compound->Incubation KinasePanel Kinase Panel (e.g., 251 kinases) KinasePanel->Incubation Reaction Kinase Reaction (Substrate + ATP) Incubation->Reaction Detection Signal Detection Reaction->Detection Inhibition % Inhibition Calculation Detection->Inhibition IC50 IC50 Determination Inhibition->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Experimental workflow for kinome scan analysis of this compound.

fgfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg This compound This compound This compound->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

csf1r_signaling cluster_membrane_csf1r Cell Membrane cluster_cytoplasm_csf1r Cytoplasm cluster_nucleus_csf1r Nucleus CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R PI3K_AKT PI3K-AKT Pathway CSF1R->PI3K_AKT RAS_MAPK RAS-MAPK Pathway CSF1R->RAS_MAPK JAK_STAT JAK-STAT Pathway CSF1R->JAK_STAT PRN1371_csf1r This compound PRN1371_csf1r->CSF1R Myeloid_Cell Myeloid Cell Proliferation, Survival, and Differentiation PI3K_AKT->Myeloid_Cell RAS_MAPK->Myeloid_Cell JAK_STAT->Myeloid_Cell

Caption: Simplified CSF1R signaling pathway and the off-target inhibitory action of this compound.

References

Preventing PRN1371 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of PRN1371 in cell culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.

Potential Causes and Solutions for this compound Precipitation

FactorPotential Cause of PrecipitationRecommended Solution
Solvent Stock Preparation Incomplete dissolution of this compound powder in DMSO.Ensure complete dissolution of the powder by vortexing and, if necessary, using a brief sonication or warming at 37°C. Use fresh, anhydrous DMSO as this compound's solubility can be affected by moisture.[1][2]
Final Concentration The desired final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. This compound has low aqueous solubility.[3]Perform a dose-response experiment to determine the highest soluble concentration that still yields the desired biological effect. Consider lowering the final working concentration.
Dilution Method "Solvent shock" from adding a concentrated DMSO stock directly into the full volume of aqueous cell culture medium.[4]Prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium or PBS before adding it to the final volume of complete medium. Add the stock solution dropwise while gently vortexing or swirling the medium.[4][5]
Final DMSO Concentration High final DMSO concentration in the medium can be toxic to cells and may not be sufficient to maintain this compound solubility.Keep the final DMSO concentration in your cell culture medium at or below 0.1% to minimize solvent toxicity and potential precipitation issues.[6]
Media Composition Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. The pH of the medium can also play a role.[4][7]Test the solubility of this compound in different media formulations. The presence of serum may aid in solubilizing hydrophobic compounds. Ensure the pH of your medium is stable and within the optimal range (typically 7.2-7.4).[4]
Temperature Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.[7]Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture medium.
Storage of Prepared Media Storing media containing this compound, especially at lower temperatures, can lead to precipitation over time.Prepare fresh media with this compound for each experiment. Avoid storing pre-mixed media for extended periods.

Experimental Protocols

Protocol for Preparing this compound Working Solution

This protocol is designed to minimize the risk of precipitation when preparing a working solution of this compound for cell culture experiments.

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound powder in fresh, anhydrous DMSO to make a 10 mM stock solution.[8][9]

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

  • Prepare an Intermediate Dilution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution and allow it to reach room temperature.

    • Prepare an intermediate dilution by adding the 10 mM stock to serum-free cell culture medium or PBS. For example, to achieve a 100 µM intermediate solution, dilute the 10 mM stock 1:100.

    • Gently vortex the intermediate dilution to ensure it is well-mixed.

  • Prepare the Final Working Solution:

    • Warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • To obtain your desired final concentration, add the intermediate dilution to the pre-warmed complete medium. For instance, for a final concentration of 100 nM, add the 100 µM intermediate solution at a 1:1000 dilution.

    • Crucially, add the intermediate dilution dropwise to the complete medium while gently swirling the flask or tube to ensure rapid and even dispersion.[4]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting this compound precipitation issues.

G start Precipitation Observed check_stock Check Stock Solution (Complete Dissolution? Fresh DMSO?) start->check_stock lower_conc Lower Final Concentration check_stock->lower_conc If stock is okay change_dilution Modify Dilution Method (Intermediate Dilution, Dropwise Addition) lower_conc->change_dilution check_dmso Verify Final DMSO % (<=0.1%) change_dilution->check_dmso test_media Test Different Media/ Serum Concentrations check_dmso->test_media prepare_fresh Prepare Media Fresh test_media->prepare_fresh resolved Issue Resolved prepare_fresh->resolved

Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and irreversible covalent inhibitor of fibroblast growth factor receptor (FGFR) types 1, 2, 3, and 4.[2][11] It specifically binds to a cysteine residue in the kinase domain of FGFRs, leading to the inhibition of downstream signaling pathways.[12] This can result in the suppression of tumor cell proliferation and angiogenesis.[12] this compound also shows inhibitory activity against CSF1R.[8]

Q2: What is the solubility of this compound?

This compound has good solubility in DMSO, with reported values ranging from 12 mg/mL to over 56 mg/mL.[2][8][9] However, its aqueous solubility is very low.[3] This disparity is a primary reason for precipitation when diluting DMSO stock solutions into aqueous cell culture media.

Q3: My this compound stock solution in DMSO appears cloudy. What should I do?

Cloudiness in the DMSO stock solution indicates that the compound is not fully dissolved. You can try gently warming the solution to 37°C or using a sonicator for brief intervals to aid dissolution.[9][13] It is also crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1][2]

Q4: What is the highest concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1% to avoid any potential off-target effects or cytotoxicity.[6] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: Can I prepare a large volume of media containing this compound and store it in the refrigerator?

It is not recommended to store media containing this compound for extended periods, especially at low temperatures, as this can increase the likelihood of precipitation.[7] For best results and to ensure a consistent concentration of the inhibitor, prepare fresh working solutions for each experiment.

Q6: Does serum in the cell culture medium affect the solubility of this compound?

The proteins in fetal bovine serum (FBS) or other sera can sometimes help to solubilize hydrophobic compounds.[4] If you are observing precipitation in serum-free or low-serum conditions, testing the solubility in media with a higher serum concentration might be a viable solution, provided it is compatible with your experimental design.

Q7: How does this compound's mechanism of action relate to its use in experiments?

This compound is an irreversible covalent inhibitor, which means it forms a stable bond with its target, FGFR.[11] This results in sustained inhibition of the receptor's activity even after the drug has been cleared from the circulation in vivo.[11] In cell culture, this prolonged target engagement may allow for different experimental designs, such as shorter incubation times or washout experiments, compared to reversible inhibitors.

The following diagram illustrates the signaling pathway inhibited by this compound.

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream Phosphorylates This compound This compound This compound->FGFR Irreversibly Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Simplified FGFR signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Managing Hyperphosphatemia with PRN1371 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing hyperphosphatemia during in vivo studies with PRN1371.

Introduction to this compound and Hyperphosphatemia

This compound is a potent and selective irreversible covalent inhibitor of fibroblast growth factor receptors 1-4 (FGFR1-4)[1][2][3]. Hyperphosphatemia, an elevation of phosphate levels in the blood, is a known on-target effect of FGFR inhibitors[3][4]. This occurs because FGFR1, in conjunction with its co-receptor α-Klotho, is a key component of the signaling pathway for fibroblast growth factor 23 (FGF23), a hormone that promotes renal phosphate excretion[1][2][5]. By inhibiting FGFR1, this compound disrupts this pathway, leading to increased renal phosphate reabsorption and consequently, hyperphosphatemia. Monitoring and managing this physiological response is often a critical component of in vivo studies with this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
FGFR10.6
FGFR21.3
FGFR34.1
FGFR419.3
CSF1R8.1

Source: Data compiled from publicly available research[6].

Table 2: this compound In Vivo Dosing and Administration (Rodent Models)

ParameterDetails
Vehicle 0.5% methylcellulose in deionized water
Route of Administration Oral gavage
Dosing Regimen Once or twice daily (q.d. or b.i.d.)
Reported Dose Range 2.5 mg/kg to 20 mg/kg

Source: Information derived from preclinical studies[7][8].

Key Experimental Protocols

Protocol 1: Induction and Monitoring of Hyperphosphatemia in a Rodent Model

Objective: To induce and monitor hyperphosphatemia following oral administration of this compound.

Materials:

  • This compound

  • Vehicle (0.5% methylcellulose in deionized water)

  • Experimental animals (e.g., BALB/c mice or Wistar Han rats)

  • Gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Phosphate assay kit

  • Spectrophotometer or clinical chemistry analyzer

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Baseline Blood Collection: Collect baseline blood samples (e.g., via tail vein or saphenous vein) to determine normal serum phosphate levels.

  • This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.

  • Oral Administration: Administer the this compound suspension or vehicle control to the animals via oral gavage.

  • Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 4, 8, 24, 48 hours).

  • Serum Separation: Process blood samples to separate serum.

  • Phosphate Measurement: Measure serum phosphate concentrations using a validated phosphate assay kit according to the manufacturer's instructions[9].

  • Data Analysis: Analyze the change in serum phosphate levels over time compared to baseline and vehicle-treated controls.

Protocol 2: Management of this compound-Induced Hyperphosphatemia

Objective: To manage elevated serum phosphate levels in animals treated with this compound.

Materials:

  • Animals with this compound-induced hyperphosphatemia

  • Low-phosphate diet

  • Phosphate binders (e.g., sevelamer, lanthanum carbonate) formulated for rodent consumption

  • Blood collection and analysis supplies (as in Protocol 1)

Procedure:

  • Dietary Management: Switch animals to a commercially available low-phosphate diet. Information on low-phosphate diets should be readily available from laboratory animal diet suppliers[10].

  • Administration of Phosphate Binders: If dietary management is insufficient, administer phosphate binders. These can be mixed with food or administered via gavage. The appropriate dosage should be determined based on the severity of hyperphosphatemia and the specific binder used.

  • Dose Modification of this compound: As a further measure, consider reducing the dose or interrupting the administration of this compound[10].

  • Continued Monitoring: Continue to monitor serum phosphate levels regularly to assess the efficacy of the management strategy.

Visualizations

FGFR_Signaling_Pathway FGFR Signaling and Phosphate Homeostasis FGF23 FGF23 Signaling_Complex FGF23-FGFR1-Klotho Complex FGF23->Signaling_Complex Binds FGFR1 FGFR1 FGFR1->Signaling_Complex Klotho α-Klotho Klotho->Signaling_Complex This compound This compound This compound->FGFR1 Inhibits (Covalently) Downstream_Signaling Downstream Signaling (e.g., ERK Phosphorylation) Signaling_Complex->Downstream_Signaling Activates NPT2a_NPT2c NaPi-2a/2c Transporters (Proximal Tubule) Downstream_Signaling->NPT2a_NPT2c Inhibits Expression/Activity Phosphate_Reabsorption Renal Phosphate Reabsorption NPT2a_NPT2c->Phosphate_Reabsorption Mediates Serum_Phosphate Serum Phosphate Levels Phosphate_Reabsorption->Serum_Phosphate Decreases Experimental_Workflow In Vivo Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_management Management (if required) cluster_endpoint Endpoint acclimation Animal Acclimation baseline Baseline Blood Sample acclimation->baseline formulation This compound Formulation baseline->formulation dosing Oral Gavage (this compound or Vehicle) formulation->dosing monitoring Monitor Serum Phosphate dosing->monitoring hyperphosphatemia Hyperphosphatemia Detected? monitoring->hyperphosphatemia low_p_diet Low Phosphate Diet hyperphosphatemia->low_p_diet Yes analysis Data Analysis hyperphosphatemia->analysis No p_binders Phosphate Binders low_p_diet->p_binders dose_adjust Dose Adjustment p_binders->dose_adjust dose_adjust->monitoring

References

Technical Support Center: Acquired Resistance to PRN1371

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance mechanisms to PRN1371, a covalent pan-FGFR inhibitor. The information is based on published literature on acquired resistance to both reversible and irreversible FGFR inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to covalent FGFR inhibitors like this compound?

Acquired resistance to FGFR inhibitors, including covalent inhibitors, can be broadly categorized into two main types:

  • On-target resistance: This involves genetic alterations within the FGFR gene itself, which prevent or reduce the efficacy of the inhibitor. The most common on-target mechanisms are secondary mutations in the FGFR kinase domain.

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FGFR signaling for survival and proliferation.[1][2][3]

Q2: Which specific mutations in the FGFR kinase domain are associated with resistance to covalent FGFR inhibitors?

While research specific to this compound is emerging, studies on other covalent FGFR inhibitors, such as futibatinib, have identified several key resistance mutations. These are often found at the "gatekeeper" residue and the "molecular brake" of the kinase domain. A rare mutation at the covalent binding site has also been reported.[2][3][4]

Q3: What are the known bypass signaling pathways that can be activated to confer resistance?

Activation of alternative signaling pathways is a significant mechanism of off-target resistance. The most frequently implicated pathways include:

  • PI3K/mTOR pathway: Alterations in genes like PIK3CA and TSC1 can lead to the activation of this pathway, promoting cell growth and survival independently of FGFR signaling.[2]

  • MAPK pathway: Reactivation of the MAPK pathway downstream of FGFR can also mediate resistance.[4]

  • Other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs, such as EGFR, can compensate for the inhibition of FGFR.[1]

Q4: How can I investigate if my cell lines or patient samples have developed resistance to this compound?

Several experimental approaches can be employed to investigate resistance:

  • Cell Viability Assays: A decrease in the sensitivity of your cells to this compound (increase in IC50) over time is a primary indicator of resistance.

  • Genomic Sequencing: Perform next-generation sequencing (NGS) on resistant cell lines or patient-derived samples (e.g., circulating tumor DNA - ctDNA) to identify secondary mutations in the FGFR gene or alterations in bypass pathway components.[2][3][4]

  • Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomics to assess the phosphorylation status of key downstream signaling proteins (e.g., ERK, AKT) to determine if bypass pathways are activated.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in long-term cell culture experiments.

Possible Cause 1: Development of on-target resistance mutations.

  • Troubleshooting Steps:

    • Sequence the FGFR gene: Isolate genomic DNA from your resistant cell line and perform Sanger or next-generation sequencing to look for mutations in the kinase domain, particularly at the gatekeeper (e.g., V565) and molecular brake (e.g., N550) residues.[2][3]

    • Compare with parental cell line: Sequence the parental (sensitive) cell line as a control to confirm that the identified mutations are acquired.

Possible Cause 2: Activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Analyze downstream signaling: Culture both sensitive and resistant cells with and without this compound. Prepare cell lysates and perform Western blotting for key signaling proteins such as p-ERK, ERK, p-AKT, and AKT. An increase in the phosphorylation of these proteins in the resistant line, even in the presence of this compound, suggests bypass pathway activation.[1][2]

    • Test combination therapies: Based on the activated pathway, consider co-treating your resistant cells with this compound and an inhibitor of the identified bypass pathway (e.g., a PI3K or MEK inhibitor).[2]

Issue 2: A patient initially responding to an FGFR inhibitor-based therapy shows disease progression.

Possible Cause 1: Emergence of polyclonal FGFR2 kinase domain mutations.

  • Troubleshooting Steps:

    • Analyze circulating tumor DNA (ctDNA): Collect a liquid biopsy (blood sample) from the patient and perform deep sequencing of the ctDNA to identify potential FGFR2 resistance mutations. This is a non-invasive method to assess tumor heterogeneity.[2][5]

    • Biopsy of progressing lesion: If feasible, obtain a tissue biopsy from a site of disease progression and perform genomic analysis to confirm resistance mutations.[2]

Possible Cause 2: Off-target resistance through bypass pathway activation.

  • Troubleshooting Steps:

    • Comprehensive genomic profiling: Perform targeted NGS or whole-exome sequencing on the tumor biopsy or ctDNA to look for alterations in genes associated with bypass pathways (e.g., PIK3CA, KRAS, MET).[2][4]

    • Consider alternative therapies: If a bypass pathway alteration is identified, consider a treatment strategy that combines an FGFR inhibitor with an inhibitor targeting the activated pathway. For example, a patient with a PIK3CA mutation might benefit from the addition of an mTOR inhibitor like everolimus.[2]

Data Presentation

Table 1: Frequency of Secondary FGFR2 Kinase Domain Mutations in Patients with Acquired Resistance to FGFR Inhibitors.

FGFR2 MutationFrequency in Resistant PatientsReference
N550 (molecular brake) mutations63%[3]
V565 (gatekeeper) mutations47%[3]
C492 (covalent binding site) mutationsRare (observed in 1 of 42 patients treated with futibatinib)[3][4]

Note: Frequencies are based on a combined analysis of 82 patients with FGFR2-altered cholangiocarcinoma from 12 published reports.[3]

Experimental Protocols

Protocol 1: Assessment of On-Target Resistance by Sanger Sequencing of the FGFR Kinase Domain

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the suspected resistant cell lines using a commercially available kit.

  • Primer Design: Design PCR primers that flank the exons encoding the kinase domain of the relevant FGFR gene.

  • PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both cell lines.

  • PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the reference sequence and the sequence from the parental cell line to identify any acquired mutations.

Mandatory Visualizations

Acquired_Resistance_to_this compound cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance This compound This compound FGFR_WT Wild-Type FGFR This compound->FGFR_WT Inhibition FGFR_Mut Mutant FGFR (e.g., V565L, N550K) This compound->FGFR_Mut Reduced Inhibition Downstream_Signaling_On Downstream Signaling (Proliferation, Survival) FGFR_WT->Downstream_Signaling_On Signal Transduction FGFR_WT->Downstream_Signaling_On FGFR_Mut->Downstream_Signaling_On Sustained Signaling FGFR_Mut->Downstream_Signaling_On Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT, MAPK) Downstream_Signaling_Off Downstream Signaling (Proliferation, Survival) Bypass_Pathway->Downstream_Signaling_Off Signal Transduction Bypass_Pathway->Downstream_Signaling_Off

Caption: Overview of on-target and off-target resistance mechanisms to this compound.

Experimental_Workflow_Resistance start Patient with Acquired Resistance to this compound liquid_biopsy Collect Liquid Biopsy (ctDNA) start->liquid_biopsy tissue_biopsy Collect Tissue Biopsy start->tissue_biopsy ngs Next-Generation Sequencing (NGS) liquid_biopsy->ngs tissue_biopsy->ngs data_analysis Bioinformatic Analysis ngs->data_analysis on_target Identify On-Target Mutations (e.g., FGFR V565L) data_analysis->on_target off_target Identify Off-Target Alterations (e.g., PIK3CA mutation) data_analysis->off_target on_target->off_target No strategy_on Switch to Next-Generation FGFR Inhibitor on_target->strategy_on Yes strategy_off Combination Therapy (FGFRi + Pathway Inhibitor) off_target->strategy_off Yes

Caption: Workflow for investigating and addressing acquired resistance in a clinical setting.

Signaling_Pathway_Bypass This compound This compound FGFR FGFR This compound->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Bypass Bypass Activation (e.g., PIK3CA mut) Bypass->PI3K_AKT_mTOR Activates

Caption: Simplified signaling diagram showing bypass activation of the PI3K pathway.

References

PRN1371 Pharmacodynamic Biomarkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the pharmacodynamic (PD) biomarkers of PRN1371, an irreversible covalent inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4).[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective and potent oral inhibitor of FGFR1-4.[3] It acts as an irreversible covalent inhibitor by specifically binding to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1] This covalent binding leads to sustained inhibition of FGFR signaling, even after the drug has been cleared from circulation.[4] By blocking FGFR activity, this compound inhibits downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5][6]

Q2: What are the primary pharmacodynamic biomarkers for assessing this compound activity?

The primary PD biomarkers for this compound fall into two categories:

  • Target Engagement and Downstream Signaling Markers (Tumor/Cell-based): These directly measure the effect of this compound on the FGFR signaling pathway.

    • Phosphorylated FGFR (pFGFR): A direct measure of target engagement and inhibition.

    • Phosphorylated ERK (pERK) and Phosphorylated S6 Ribosomal Protein (pS6): Key downstream markers of the RAS-MAPK and PI3K-AKT pathways, respectively. A reduction in their phosphorylation indicates effective pathway inhibition.

  • Systemic On-Target Effect Markers (Blood-based): These reflect the systemic impact of FGFR inhibition.

    • Serum Phosphate: Increased serum phosphate levels (hyperphosphatemia) are a known on-target effect of FGFR inhibitors due to the role of FGFR1 in phosphate homeostasis.[5]

    • Fibroblast Growth Factor 23 (FGF23): This hormone is involved in phosphate regulation and its levels can be modulated by FGFR inhibitors.[2][3][7]

Q3: What level of inhibition can be expected with this compound?

This compound is a potent inhibitor of the FGFR family. The half-maximal inhibitory concentrations (IC50) for this compound are provided in the table below.

TargetIC50 (nM)
FGFR10.6
FGFR21.3
FGFR34.1
FGFR419.3
CSF1R8.1

Data sourced from MedchemExpress.

In preclinical models, this compound has demonstrated a dose-dependent reduction in tumor volume, with up to 68% tumor growth inhibition observed at a dose of 10 mg/kg twice daily.

Experimental Workflows and Signaling Pathways

FGFR Signaling Pathway

The following diagram illustrates the FGFR signaling cascade and the points of inhibition by this compound.

FGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK pERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6 pS6 S6K->S6 Survival Survival S6->Survival

Caption: FGFR signaling pathway and this compound inhibition point.

Western Blot Experimental Workflow

The diagram below outlines the major steps for assessing pFGFR, pERK, and pS6 levels.

Western Blot Workflow start Start sample_prep 1. Sample Preparation (with phosphatase inhibitors) start->sample_prep protein_quant 2. Protein Quantification (e.g., BCA assay) sample_prep->protein_quant sds_page 3. SDS-PAGE protein_quant->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking (5% BSA in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-pFGFR, pERK, or pS6) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis detection->analysis end End analysis->end

References

PRN1371 Technical Support Center: Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing PRN1371, a potent and selective irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This resource offers troubleshooting advice and frequently asked questions to facilitate accurate and effective experimental design and data interpretation, with a focus on dose-response curve analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly specific covalent inhibitor of FGFR types 1, 2, 3, and 4.[1] It functions as an ATP-competitive inhibitor, irreversibly binding to a conserved cysteine residue within the glycine-rich loop of the FGFR kinase domain.[1][2][3] This covalent modification leads to sustained inhibition of FGFR signaling, which can persist even after the drug has been cleared from circulation.[4][5] This prolonged target engagement is a key feature of this compound.[6][7]

Q2: What are the typical in vitro dose-response ranges for this compound?

A2: The potency of this compound varies depending on the experimental system. In biochemical assays with isolated enzymes, this compound exhibits IC50 values in the low nanomolar range for FGFR1, 2, and 3, with slightly weaker potency for FGFR4.[2][4][6] In cell-based assays, the anti-proliferative EC50 values are also typically in the low nanomolar to mid-nanomolar range in cancer cell lines with FGFR alterations.[2] For example, in the SNU-16 gastric cancer cell line, which has FGFR2 amplification, the IC50 for inhibition of proliferation is 2.6 nM.[2][6][7][8]

Q3: How does this compound's covalent binding affect experimental design and interpretation?

A3: The irreversible nature of this compound's binding means that traditional equilibrium-based models of drug-receptor interaction may not fully apply. The duration of target inhibition is a critical factor.[4] For cellular assays, this can lead to a time-dependent increase in potency. It is important to consider the incubation time when designing experiments and comparing results. Washout experiments can be performed to confirm covalent target engagement; sustained inhibition of FGFR phosphorylation after removal of the compound from the media is indicative of irreversible binding.[4]

Q4: What are the known downstream effects of FGFR inhibition by this compound?

A4: Inhibition of FGFR by this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.[9][10][11] The primary pathways affected include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10][11][12] Inhibition of these pathways can be monitored by assessing the phosphorylation status of key downstream proteins, such as ERK and AKT.[4]

Troubleshooting Guide

Issue 1: Higher than expected IC50/EC50 values in our cell-based assays.

  • Possible Cause 1: Cell line suitability.

    • Troubleshooting Step: Confirm that your cell line possesses an activating FGFR alteration (e.g., amplification, fusion, or mutation) that makes it sensitive to FGFR inhibition.[13] this compound is significantly less potent in cell lines that are wild-type for FGFR.[13]

  • Possible Cause 2: Assay duration.

    • Troubleshooting Step: For a covalent inhibitor, the inhibitory effect can be time-dependent. Consider increasing the incubation time with this compound (e.g., from 24 hours to 72 hours) to allow for sufficient target engagement. A 3-day proliferation assay is a common methodology.[2]

  • Possible Cause 3: Confounding factors in viability assays.

    • Troubleshooting Step: Cell proliferation rates can influence IC50 values.[14] Consider using growth rate inhibition (GR) metrics, which can correct for differences in cell division rates.[14] Also, ensure that the cell seeding density is optimized to avoid confluence in the untreated control wells, which can artificially flatten the dose-response curve.

Issue 2: Inconsistent results in western blots for downstream signaling.

  • Possible Cause 1: Timing of ligand stimulation and compound treatment.

    • Troubleshooting Step: For experiments assessing the inhibition of ligand-induced signaling, the timing is critical. Typically, cells are serum-starved, pre-treated with this compound for a defined period (e.g., 1 hour), and then stimulated with an FGF ligand (e.g., bFGF or FGF2) for a short duration (e.g., 10 minutes) before lysis.[7]

  • Possible Cause 2: Antibody quality.

    • Troubleshooting Step: Ensure that your phospho-specific antibodies are validated for the target of interest and are providing a specific signal. Run appropriate controls, including unstimulated and ligand-stimulated cells without inhibitor treatment.

Issue 3: Difficulty dissolving this compound for in vitro experiments.

  • Possible Cause: Improper solvent or storage.

    • Troubleshooting Step: this compound is typically dissolved in DMSO to create a stock solution.[7] It is important to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[7] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O may be required.[7] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: Biochemical Potency of this compound Against FGFR Isoforms

TargetIC50 (nM)
FGFR10.6 - 0.7
FGFR21.3
FGFR34.1
FGFR419.2 - 19.3
CSF1R8.1
Data sourced from multiple biochemical assays.[2][4][6][7]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationEC50 (nM)
SNU-16GastricFGFR2 Amplification2.6
RT4BladderFGFR3 Fusion4.0
RT112BladderFGFR3 Fusion4.1
AN3-CAEndometrialFGFR2 Mutation43.3
LI7LiverFGF19 Amplification33.1
JHH7LiverFGF19 Amplification231
OPM2MyelomaFGFR3 Fusion14.0
Data represents the concentration required to inhibit cell proliferation by 50%.[2]

Table 3: Summary of this compound Phase 1 Clinical Trial in Patients with Advanced Solid Tumors

ParameterDetails
Study Design Open-label, dose-escalation (3+3 design) followed by expansion cohorts.[15][16]
Doses Evaluated 15, 20, 25, and 35 mg once daily (QD); 15 and 25 mg twice daily (BID).[16]
Most Common Adverse Event Hyperphosphatemia, an on-target effect of FGFR inhibition.[16]
Efficacy in Dose-Escalation No partial or complete responses were observed; stable disease was the best response in 40.7% of evaluable patients.[16]
Clinical trial information: NCT02608125.[15]

Diagrams

FGFR_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg STAT JAK/STAT FGFR->STAT This compound This compound This compound->FGFR Inhibits (Covalent) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR signaling pathways inhibited by this compound.

Dose_Response_Workflow start Start: Select FGFR-altered and wild-type cell lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of this compound (and DMSO control) adhere->treat incubate Incubate for desired duration (e.g., 72 hours) treat->incubate viability Add cell viability reagent (e.g., CellTiter-Glo) incubate->viability read Measure luminescence/fluorescence viability->read analyze Analyze data: Normalize to control, fit dose-response curve read->analyze end Determine EC50/IC50 values analyze->end

Caption: Experimental workflow for in vitro dose-response curve generation.

References

Validation & Comparative

Comparative Analysis of PRN1371's Efficacy Against FGFR Gatekeeper Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) has marked a significant advancement in treating various cancers where FGFR signaling is dysregulated. However, the clinical efficacy of first-generation, reversible FGFR inhibitors is often curtailed by the emergence of acquired resistance, frequently driven by mutations in the kinase domain. Among these, "gatekeeper" mutations are a primary mechanism of resistance, sterically hindering the binding of ATP-competitive inhibitors[1].

This guide provides a comparative analysis of PRN1371, a covalent pan-FGFR inhibitor, focusing on its activity against common FGFR gatekeeper mutations. Its performance is benchmarked against other notable covalent and reversible inhibitors, providing researchers with a clear, data-driven perspective on their relative potencies and potential clinical utility in overcoming resistance.

FGFR Signaling Pathway and Inhibition

The FGF/FGFR signaling pathway is crucial for regulating cell proliferation, differentiation, migration, and apoptosis[2]. Aberrations such as gene amplification, mutations, or rearrangements in FGFRs are oncogenic drivers in multiple cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer[2][3]. FGFR inhibitors are designed to block the ATP-binding pocket of the kinase domain, thereby preventing downstream signaling.

Covalent inhibitors, such as this compound and futibatinib (TAS-120), offer a distinct advantage by forming an irreversible bond with a conserved cysteine residue in the P-loop of the FGFR kinase domain[1][4][5]. This mechanism can lead to more sustained target inhibition and has the potential to overcome resistance mutations that affect reversible inhibitors[1].

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Transmembrane Tyrosine Kinase Domain FGF->FGFR:f0 Binding & Dimerization PLCg PLCγ FGFR:f2->PLCg Activation GRB2_SOS GRB2/SOS FGFR:f2->GRB2_SOS Activation PI3K PI3K FGFR:f2->PI3K Activation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Ras Ras GRB2_SOS->Ras AKT AKT PI3K->AKT Inhibitor FGFR Inhibitor (e.g., this compound) Inhibitor->FGFR:f2 Blocks ATP Binding PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Gene_Expression Gene Expression (Proliferation, Survival) PKC->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Gene_Expression AKT->Gene_Expression

Caption: Simplified FGFR signaling pathway and mechanism of inhibition.

Quantitative Comparison of Inhibitor Potency

The biochemical potency of an inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the IC50 values for this compound and other covalent inhibitors against wild-type (WT) FGFRs and their corresponding gatekeeper mutants.

Table 1: Biochemical Potency (IC50, nM) of Covalent FGFR Inhibitors Against Gatekeeper Mutants

Target KinaseThis compoundFutibatinib (TAS-120)FIIN-2
FGFR1 (WT) 1.14.36.5
FGFR1 (V561M) 2242621
FGFR2 (WT) 2.12.62.9
FGFR2 (V564F) >100052276
FGFR3 (WT) 3.511.66.3
FGFR3 (V555M) >100058397
FGFR4 (WT) 12.112.921.3
FGFR4 (V550L) >100090255

Data sourced from a comparative study on covalent pan-FGFR inhibitors[6].

The data clearly demonstrates that while this compound is highly potent against wild-type FGFR1, 2, and 3, its activity is severely diminished by the presence of gatekeeper mutations[6]. In contrast, Futibatinib (TAS-120) and FIIN-2 retain significantly more activity, with Futibatinib showing robust inhibition against the FGFR1 gatekeeper mutant and FIIN-2 showing greater potency against the FGFR3 mutant[6]. All three covalent inhibitors exhibit reduced potency against the gatekeeper mutants compared to their wild-type counterparts[6].

Comparative Inhibitor Characteristics

Beyond biochemical potency, the mechanism of action and selectivity profile are critical for an inhibitor's overall utility.

Table 2: Overview of Key FGFR Inhibitors

InhibitorBinding MechanismKey Characteristics & Activity on Gatekeeper Mutants
This compound Covalent, IrreversiblePan-FGFR inhibitor. Potent on WT FGFRs but shows weak inhibition and is the least potent of compared covalent inhibitors against gatekeeper mutations[6][7].
Futibatinib (TAS-120) Covalent, IrreversiblePotent pan-FGFR1-4 inhibitor[1]. Demonstrates superior potency against several drug-resistant FGFR2 mutations, including gatekeeper mutants, compared to reversible inhibitors[1][2][4]. Can overcome resistance to prior FGFR inhibitors[8].
Pemigatinib ReversiblePotent and selective FGFR1-3 inhibitor[9]. Shows excellent potency against the Val-to-Ile gatekeeper mutation but is less effective against Val-to-Met/Phe mutations[9][10][11].
Infigratinib ReversibleSelective FGFR1-3 inhibitor. Its efficacy is significantly decreased by the FGFR2 V564F gatekeeper mutation due to steric hindrance[12].
Erdafitinib ReversiblePan-FGFR inhibitor approved for urothelial carcinoma with FGFR2/3 alterations[1][13]. Resistance can emerge through gatekeeper mutations[14].

Experimental Protocols

The data presented in this guide are derived from established biochemical and cell-based assays designed to quantify inhibitor efficacy.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Screening cluster_incellulo In Cellulo / Cell-Based Assays cluster_invivo In Vivo Models Biochem Biochemical Kinase Assay (Purified FGFR WT & Mutants) Determine IC50 CellProlif Cell Proliferation Assay (FGFR-dependent cell lines) Determine cellular IC50 Biochem->CellProlif Validate cellular potency TargetEngage Target Engagement Assay (Western Blot / ELISA) Measure p-FGFR, p-ERK CellProlif->TargetEngage Confirm mechanism Xenograft Tumor Xenograft Models (Human tumor cells in mice) Assess anti-tumor activity TargetEngage->Xenograft Evaluate in vivo efficacy

Caption: Standard workflow for preclinical evaluation of FGFR inhibitors.

1. Biochemical Kinase Activity Assays:

  • Objective: To determine the direct inhibitory effect of a compound on purified enzyme activity (IC50).

  • Methodology: Recombinant human FGFR kinase domains (both wild-type and mutant versions) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The kinase reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as filter-binding assays that measure radiolabeled ATP incorporation or fluorescence-based assays (e.g., Z'-LYTE™) that measure a change in emission upon substrate phosphorylation[15][16]. The IC50 value is calculated from the dose-response curve.

2. Cell-Based Proliferation Assays:

  • Objective: To measure the inhibitor's effect on the proliferation of cancer cells that are dependent on FGFR signaling.

  • Methodology: Cancer cell lines with known FGFR alterations (e.g., FGFR fusions or activating mutations) are cultured in multi-well plates[7]. The cells are treated with a range of inhibitor concentrations for a period, typically 72 hours. Cell viability is then assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell number. The cellular IC50 is determined by plotting cell viability against inhibitor concentration[7].

3. Target Engagement and Downstream Signaling Assays (Western Blot/ELISA):

  • Objective: To confirm that the inhibitor is engaging its target (FGFR) within the cell and blocking downstream signaling.

  • Methodology: FGFR-dependent cells are treated with the inhibitor for a short period (e.g., 1-2 hours). The cells are then lysed, and protein extracts are collected. Using Western Blot or ELISA techniques, the phosphorylation status of FGFR and key downstream signaling proteins like FRS2, AKT, and ERK is measured[17][18]. A potent inhibitor will show a dose-dependent decrease in the phosphorylation of these proteins.

Conclusion

The emergence of gatekeeper mutations represents a significant clinical challenge for FGFR-targeted therapies. This comparative analysis, based on preclinical data, highlights the varying capabilities of different FGFR inhibitors to address this resistance mechanism.

  • This compound is a potent covalent inhibitor of wild-type FGFRs, but its efficacy is substantially compromised by common gatekeeper mutations[6].

  • Futibatinib (TAS-120) demonstrates a superior profile among the covalent inhibitors, retaining significant activity against multiple gatekeeper mutations that confer resistance to both reversible inhibitors and, to a greater extent, other covalent agents like this compound[2][6]. Its irreversible binding mechanism makes it a promising option for patients who have progressed on other FGFR inhibitors[5][8].

  • Reversible inhibitors like pemigatinib show a mixed profile, with activity against some but not all gatekeeper variants, underscoring the need for mutational profiling to guide treatment selection[10][11].

For researchers and drug developers, these findings emphasize the importance of inhibitor design in preempting resistance. The superior performance of futibatinib against gatekeeper mutations suggests that its distinct covalent binding and structural properties provide a more resilient mode of inhibition, a crucial attribute for next-generation targeted cancer therapies.

References

PRN1371: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PRN1371 is a potent, irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities.[3][4] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of this compound

This compound demonstrates exceptional selectivity for the FGFR family. Broader kinome-wide biochemical profiling against 251 kinases revealed that only FGFR1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R) are potently inhibited.[5][6] Notably, its interaction with CSF1R is non-covalent.[7] The following table summarizes the inhibitory activity of this compound against key kinases.

Kinase TargetIC50 (nM)Comments
FGFR1 0.6 - 0.7Potent irreversible covalent inhibition.[1][5]
FGFR2 1.3Potent irreversible covalent inhibition.[1][5]
FGFR3 4.1Potent irreversible covalent inhibition.[1][5]
FGFR4 19.3Potent irreversible covalent inhibition.[1][5]
CSF1R 8.1Potent, but non-covalent, inhibition.[5][7] A significant difference between biochemical and cellular potency has been noted, suggesting lower physiological relevance.[7]
VEGFR2 705Weak inhibition, demonstrating strong selectivity for FGFR over VEGFR2.[1]
SRC Not inhibitedMass spectrometry data shows no covalent adduct formation with SRC.[8] Kinase assays indicate little to no effect on SRC activity.[8]
YES Not inhibitedKinase assays indicate little to no effect on YES activity.[8]

Comparative Selectivity with other Pan-FGFR Inhibitors

This compound exhibits a more selective profile compared to other covalent pan-FGFR inhibitors such as FIIN-2 and TAS-120 (Futibatinib). While FIIN-2 and TAS-120 have been shown to form covalent adducts with and inhibit SRC family kinases (SRC and YES), this compound does not.[8][9] This superior selectivity may translate to a better safety profile in clinical applications.[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Enzyme and Inhibitor Incubation: A master mix is prepared containing the kinase, buffer (40 mM Tris-HCl, pH 7.5-8.0, 20 mM MgCl₂, 20 mM NaCl, 0.1 mg/mL BSA, 1 mM TCEP, and 4% DMSO), and varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).[8] This mixture is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[8]

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 23°C).[10]

  • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step typically requires a 40-minute incubation.[10]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity.[10]

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Inhibition of ERK Phosphorylation

This assay assesses the ability of an inhibitor to block the downstream signaling of a target receptor tyrosine kinase in a cellular context.

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and grown overnight.[11] The cells are then serum-starved for 1 hour before being treated with a concentration series of the inhibitor (e.g., this compound) for 1 hour at 37°C.[11]

  • Cell Stimulation: Following inhibitor treatment, cells are stimulated with a growth factor such as FGF2 (to activate the FGFR pathway) or VEGF (to activate the VEGFR pathway) for 10 minutes.[11]

  • Cell Lysis and Analysis: The reaction is stopped by adding ice-cold PBS, and the cells are washed.[11] The level of phosphorylated ERK (p-ERK), a downstream effector of the FGFR signaling pathway, is then determined using methods like Western blotting or an AlphaLISA SureFire Kit.

  • Data Analysis: The results are expressed as the percentage of p-ERK inhibition relative to the stimulated control without the inhibitor. This allows for the determination of the inhibitor's potency in a cellular environment.

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Kinase Solution Incubation Pre-incubation (Kinase + Inhibitor) Kinase->Incubation Inhibitor This compound Dilutions Inhibitor->Incubation Reaction_Start Add Substrate + ATP Incubation->Reaction_Start Kinase_Reaction Kinase Reaction Reaction_Start->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent Kinase_Reaction->ATP_Depletion Signal_Gen Add Kinase Detection Reagent ATP_Depletion->Signal_Gen Luminescence Measure Luminescence Signal_Gen->Luminescence

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

References

Unveiling the Irreversible Bond: A Guide to Cellular Washout Assays for Confirming PRN1371's Covalent Inhibition of FGFR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PRN1371's performance with other Fibroblast Growth Factor Receptor (FGFR) inhibitors, supported by experimental data. We delve into the cellular washout assay, a critical technique to confirm the covalent binding mechanism of inhibitors like this compound.

This compound is a potent and highly specific covalent inhibitor of human fibroblast growth factor receptor types 1, 2, 3, and 4 (FGFR1-4).[1][2] Its mechanism of action involves forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][3] This irreversible binding leads to sustained inhibition of FGFR signaling pathways, a desirable characteristic for therapeutic agents in oncology.[4][5][6] This guide will explore the experimental evidence supporting this compound's covalent binding, primarily focusing on the cellular washout assay, and compare its performance with other FGFR inhibitors.

Comparative Analysis of FGFR Inhibitors

The efficacy of this compound and other FGFR inhibitors can be quantitatively assessed through various biochemical and cellular assays. The following tables summarize key data points for comparison.

Table 1: Biochemical Potency of this compound and Competitor Compounds

CompoundTargetIC50 (nM)Binding MechanismReference
This compound FGFR10.6Covalent[7]
FGFR21.3Covalent[7]
FGFR34.1Covalent[7]
FGFR419.3Covalent[7]
CSF1R8.1Covalent[7]
VEGFR2>10,000-[4]
BGJ398 (Infigratinib) FGFR1/2/3-Reversible[3]
FIIN-2 FGFR13.1Covalent[8]
FGFR24.3Covalent[8]
FGFR327Covalent[8]
FGFR445Covalent[8]
FIIN-3 FGFR113Covalent[8]
FGFR221Covalent[8]
FGFR331Covalent[8]
FGFR435Covalent[8]

Table 2: Cellular Activity of this compound in FGFR-Altered Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
SNU-16Gastric CancerFGFR2 Amplification2.6[7]
AN3-CAEndometrial CancerFGFR2 Mutation-[4]
RT-112Bladder CancerFGFR3 Fusion-[4]
KMS-11Multiple MyelomaFGFR3 Fusion-[4]

Experimental Protocols

Cellular Washout Assay to Confirm Covalent Binding

This protocol is designed to differentiate between reversible and irreversible (covalent) inhibitors by assessing the duration of target inhibition after the removal of the compound from the extracellular environment.

Objective: To determine if this compound maintains inhibition of FGFR2 autophosphorylation in SNU-16 cells following a washout period, in contrast to a reversible inhibitor.

Materials:

  • SNU-16 gastric cancer cells (FGFR2-amplified)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • BGJ398 (reversible FGFR inhibitor control)

  • Cycloheximide (protein synthesis inhibitor)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR, and appropriate secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment:

    • Plate SNU-16 cells and allow them to adhere overnight.

    • Pre-treat cells with cycloheximide to prevent new protein synthesis, which could interfere with the assessment of existing receptor phosphorylation.

    • Treat the cells with this compound (e.g., 40 nM) or a reversible inhibitor like BGJ398 for a specified period (e.g., 2-4 hours) to allow for target engagement.[4] A vehicle-only control (e.g., DMSO) should be included.

  • Washout:

    • For the washout groups, aspirate the drug-containing medium.

    • Wash the cells extensively with warm PBS or serum-free medium to remove all unbound inhibitor. This step is critical to ensure that any sustained effect is due to covalent binding. A typical procedure involves at least two to three washes.

    • After the final wash, add fresh, drug-free culture medium to the cells.

  • Recovery/Incubation:

    • Incubate the "washout" plates for a defined period (e.g., 4 hours) to allow for the dissociation of any reversibly bound inhibitor.[8]

    • Maintain parallel "no washout" plates with the inhibitors present for the entire duration of the experiment as a positive control for inhibition.

  • Cell Lysis and Protein Analysis:

    • After the incubation periods, lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Analyze the phosphorylation status of FGFR2 by Western blotting using an anti-pFGFR antibody. Normalize the pFGFR signal to the total FGFR protein levels.

Expected Results:

  • This compound (Covalent): The inhibition of FGFR2 autophosphorylation will be sustained even after the washout period, demonstrating irreversible binding. The pFGFR levels in the washout sample will be comparable to the no-washout sample.

  • BGJ398 (Reversible): The inhibitory effect will be lost after the washout period, as the compound dissociates from the target. The pFGFR levels in the washout sample will be similar to the vehicle-treated control.

Visualizing the Molecular and Experimental Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates This compound This compound (Covalent Inhibitor) This compound->FGFR Covalently Binds & Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Cellular_Washout_Workflow cluster_treatment Step 1: Treatment cluster_washout Step 2: Washout (for specific groups) cluster_incubation Step 3: Incubation cluster_analysis Step 4: Analysis A Plate Cells B Treat with Inhibitor (this compound or Reversible Control) A->B C Aspirate Drug-Containing Medium B->C F Incubate 'Washout' and 'No Washout' Groups B->F No Washout Group D Wash Cells Extensively with PBS C->D E Add Fresh, Drug-Free Medium D->E E->F G Cell Lysis F->G H Western Blot for pFGFR and Total FGFR G->H I Compare Inhibition H->I

Caption: Experimental Workflow for the Cellular Washout Assay.

Covalent_vs_Reversible_Inhibition cluster_covalent Covalent Inhibition (e.g., this compound) cluster_reversible Reversible Inhibition (e.g., BGJ398) C1 Drug Binds to Target C2 Forms Irreversible Covalent Bond C1->C2 C3 Sustained Inhibition Post-Washout C2->C3 Result_C Target Remains Inactive C3->Result_C R1 Drug Binds to Target R2 Binding is in Equilibrium (On/Off Rate) R1->R2 R3 Inhibition Lost Post-Washout R2->R3 Result_R Target Becomes Active R3->Result_R Start->C1 Start->R1

Caption: Logical Comparison of Covalent and Reversible Inhibition.

References

Comparative Efficacy of PRN1371 and Other FGFR Inhibitors in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

This guide provides a comprehensive comparison of the preclinical efficacy of PRN1371, a covalent irreversible FGFR inhibitor, with other notable FGFR inhibitors in patient-derived xenograft (PDX) models of cancer. This analysis is based on publicly available experimental data and aims to offer a clear, data-driven perspective for researchers in oncology and drug development.

Executive Summary

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in oncology, with its dysregulation implicated in various malignancies. This has led to the development of numerous FGFR inhibitors. This compound is a potent, irreversible inhibitor of FGFR1-4.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity in various xenograft models, including patient-derived xenografts.[1][3] This guide compares the efficacy of this compound with other well-characterized FGFR inhibitors—Dovitinib, Infigratinib (BGJ398), and Ponatinib—in clinically relevant PDX models. While specific quantitative data for this compound in PDX models is not extensively published in tabular format, qualitative descriptions from research abstracts indicate potent tumor growth inhibition and regression.[2] For the purpose of this guide, we present the available qualitative information for this compound alongside quantitative data for its alternatives to facilitate a comprehensive assessment.

Data Presentation: Comparative Efficacy in PDX Models

The following tables summarize the available data on the efficacy of this compound and alternative FGFR inhibitors in various patient-derived xenograft models.

Table 1: Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

Cancer TypeFGFR AlterationDosing ScheduleObserved EfficacySource
Various Solid TumorsVarious FGFR pathway alterationsContinuous or intermittentSignificant anti-tumor activity[2]
Multiple Tumor XenograftsFGFR-drivenContinuous and intermittentDurable tumor regression[1][4]

Note: Specific quantitative data (e.g., tumor growth inhibition percentage) for this compound in PDX models is not publicly available in detailed tables. The efficacy is described qualitatively in the cited sources.

Table 2: Efficacy of Alternative FGFR Inhibitors in Patient-Derived Xenograft (PDX) Models

InhibitorCancer TypeFGFR AlterationDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeSource
Dovitinib Lung Squamous Cell CarcinomaNot specifiedNot specifiedSignificant tumor growth inhibition in sensitive modelsCrown Bioscience Blog
Gastrointestinal Stromal Tumor (GIST)Not specifiedNot specifiedAntitumor efficacy observed[5]
Infigratinib (BGJ398) CholangiocarcinomaFGFR2-CCDC6 fusionNot specifiedSuperior potency compared to ponatinib and dovitinib[6]
Lung Squamous Cell CarcinomaFGFR1 amplificationNot specifiedDemonstrated anti-tumor activityCrown Bioscience Blog
Ponatinib CholangiocarcinomaFGFR2-CCDC6 fusionNot specifiedModulated FGFR signaling and inhibited cell proliferation[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the generalized experimental protocols for establishing and utilizing PDX models for drug efficacy studies, based on common practices in the field.

Establishment of Patient-Derived Xenografts
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients through surgical resection or biopsy.[7]

  • Implantation: The tumor tissue is sectioned into small fragments (typically 2-4 mm in diameter) and subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or nude mice).[1]

  • Tumor Growth and Passaging: Tumors are allowed to grow in the initial cohort of mice (F0 generation). Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be passaged to subsequent generations of mice for expansion and cryopreservation.[7]

In Vivo Drug Efficacy Studies
  • Cohort Formation: Once PDX tumors reach a palpable size (e.g., 150-200 mm³) in a cohort of mice, the animals are randomized into treatment and control groups.[2]

  • Treatment Administration: The investigational drug (e.g., this compound or alternatives) is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, intermittently). The control group receives a vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. TGI is often expressed as a percentage and is calculated by comparing the change in tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

  • Biomarker Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting to assess target engagement (e.g., phosphorylation of FGFR and downstream signaling proteins) and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Visualizations

FGFR Signaling Pathway

The diagram below illustrates the canonical FGFR signaling pathway, which is the target of this compound and other inhibitors discussed in this guide. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg P1 P P2 P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for PDX Model Efficacy Studies

The following diagram outlines the typical workflow for conducting in vivo efficacy studies using patient-derived xenograft models.

PDX_Workflow PatientTumor Patient Tumor (Surgical Resection/Biopsy) Implantation Implantation into Immunocompromised Mice (F0) PatientTumor->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Passaging Tumor Harvest & Passaging (F1, F2...) TumorGrowth->Passaging Expansion Cohort Expansion Passaging->Expansion Randomization Randomization into Treatment & Control Groups Expansion->Randomization Treatment Drug Administration Randomization->Treatment DataCollection Tumor Volume Measurement & Data Collection Treatment->DataCollection Analysis Data Analysis & Biomarker Studies DataCollection->Analysis

Caption: General Experimental Workflow for PDX Model Drug Efficacy Studies.

References

A Head-to-Head Comparison of PRN1371 and FIIN-2: Next-Generation Covalent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent irreversible covalent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family: PRN1371 and FIIN-2. This document synthesizes available preclinical data to objectively evaluate their performance, target selectivity, and cellular activity, supported by detailed experimental methodologies.

Introduction

Aberrant FGFR signaling, driven by mutations, amplifications, or fusions, is a key oncogenic driver in a variety of solid tumors. The development of targeted inhibitors against the FGFR family has been a significant focus in cancer therapy. This compound and FIIN-2 have emerged as potent, next-generation irreversible covalent inhibitors designed to offer sustained target engagement and overcome resistance mechanisms that plague earlier-generation, reversible inhibitors. Both molecules form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of FGFRs, leading to durable inhibition of downstream signaling pathways.

Mechanism of Action

Both this compound and FIIN-2 are classified as irreversible covalent inhibitors. They function by forming a stable, covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[1][2] This covalent modification leads to the inactivation of the receptor's kinase activity, thereby blocking downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] The irreversible nature of this binding provides a prolonged duration of action that can persist even after the drug has been cleared from circulation.[4][5]

Biochemical Potency and Kinase Selectivity

A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity across the broader human kinome. Off-target activities can lead to undesirable side effects and toxicities.

Biochemical Potency

Both this compound and FIIN-2 demonstrate high potency against the FGFR family in biochemical assays. The half-maximal inhibitory concentration (IC50) values from in vitro enzymatic assays are summarized below. It is important to note that these values are derived from different studies and direct comparison should be considered with caution due to potential variations in assay conditions.

TargetThis compound IC50 (nM)FIIN-2 IC50 (nM)
FGFR10.7 ± 0.1[4]3.1[1][6]
FGFR21.3 ± 0.2[4]4.3[1][6]
FGFR34.1 ± 0.7[4]27[1][6]
FGFR419.3 ± 4.7[4]45[1][6]
Data presented as mean ± standard deviation where available.
Kinase Selectivity Profile

Kinome-wide selectivity profiling reveals the broader activity of these inhibitors against other kinases.

This compound has shown excellent kinome-wide selectivity. In a panel of 250 kinases, at a concentration of 1 µM, significant inhibition (≥90%) was observed for only a few kinases besides the FGFR family.[4] Notably, this compound displays strong selectivity over VEGFR2, with an IC50 of 705 ± 63 nM.[4] Broader profiling against 251 kinases identified only FGFR1-4 and CSF1R as being potently inhibited.[7]

FIIN-2 , while also demonstrating good overall kinase selectivity, has been shown to interact with a broader range of off-target kinases compared to this compound.[1] Notably, FIIN-2 exhibits moderate inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 204 nM.[1][6] Further studies have identified additional off-targets for FIIN-2, including SRC, YES, and AMP-activated protein kinase α1 (AMPKα1).[8][9] This broader polypharmacology could have implications for both efficacy and potential side effects.

Cellular Activity and Overcoming Resistance

The ultimate measure of an inhibitor's utility lies in its ability to suppress cancer cell growth and overcome drug resistance.

Anti-proliferative Activity

Both inhibitors have demonstrated potent anti-proliferative effects in cancer cell lines harboring FGFR alterations.

Cell LineFGFR AlterationThis compound IC50 (nM)FIIN-2 EC50 (nM)
RT4FGFR3 fusion4.0 ± 1.7[4]-
RT112-4.1 ± 1.4[4]-
NCI-H716-2.0 ± 1.7[4]-
SNU16FGFR2 amplification2.6 ± 2.2[4]-
Ba/F3-FGFR1Engineered-Single to double-digit nM range[1]
Ba/F3-FGFR2Engineered-~1[1]
Ba/F3-FGFR3Engineered-Single to double-digit nM range[1]
Ba/F3-FGFR4Engineered-Single to double-digit nM range[1]
Note: IC50 and EC50 values are both measures of potency and are presented as reported in the respective studies.
Overcoming Gatekeeper Mutations

A key advantage of next-generation covalent inhibitors is their ability to overcome resistance conferred by "gatekeeper" mutations in the kinase domain, a common mechanism of acquired resistance to first-generation FGFR inhibitors.[10]

FIIN-2 was specifically designed to inhibit FGFRs harboring gatekeeper mutations.[1] It has been shown to potently inhibit the proliferation of Ba/F3 cells expressing the FGFR2 V564M gatekeeper mutant with an EC50 of 58 nM, whereas first-generation inhibitors like BGJ398 were inactive.[1] FIIN-2 also demonstrated activity against the FGFR1 V561M gatekeeper mutation.[1]

Information regarding the efficacy of This compound against specific gatekeeper mutations is less detailed in the provided search results, although it is described as a next-generation inhibitor.[11]

In Vivo Efficacy

Preclinical in vivo studies in xenograft models provide crucial insights into the therapeutic potential of these inhibitors.

This compound has demonstrated durable tumor regression in multiple tumor xenograft and patient-derived xenograft (PDX) models.[4][12] Notably, sustained inhibition of FGFR phosphorylation was observed in vivo even after the drug was cleared from circulation, highlighting the benefit of its irreversible mechanism.[4][13] Efficacy was observed with both continuous and intermittent dosing schedules.[4] In a SNU16 gastric cancer xenograft model, this compound induced a dose-dependent reduction in tumor volume.[14]

FIIN-2 has been evaluated in a zebrafish developmental model, where it induced phenotypes consistent with FGFR inhibition.[1][6] While FIIN-2 demonstrated potent cellular activity, it was noted to have moderate mouse liver microsomal stability, which could impact its in vivo utility.[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Biochemical Kinase Inhibition Assays
  • This compound: The enzymatic activity of FGFR1-4 was measured using the Caliper microfluidics Labchip system.[11] This assay typically involves incubating the recombinant kinase with a substrate and ATP, and measuring the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor.

  • FIIN-2: The IC50 values for FIIN-2 were determined using Z'-lyte enzyme assays (SelectScreen; Life Technology).[1] This is a fluorescence-based immunoassay that measures the extent of phosphorylation of a peptide substrate by the kinase.

Kinase Selectivity Profiling
  • This compound: Kinome-wide selectivity was assessed using a 250 kinase enzyme inhibition panel at concentrations of 1 µM and 0.1 µM.[4]

  • FIIN-2: Selectivity was profiled against a panel of 456 kinases using the DiscoveRX KinomeScan in vitro ATP-site competition binding assay at a concentration of 1.0 µM.[1]

Cell Proliferation Assays
  • This compound: Inhibition of cell proliferation was assessed over 3 days using the Cell-Titer-Glo Luminescent Cell Viability Assay.[11] This assay quantifies ATP, which is an indicator of metabolically active cells.

  • FIIN-2: The potency of FIIN-2 in inhibiting the proliferation of Ba/F3 cells engineered to be dependent on FGFR kinase activity was evaluated.[1] Parental Ba/F3 cells were used as a control for general cytotoxicity.

In Vivo Xenograft Studies
  • This compound: For tumor inoculation, cancer cells (e.g., SNU16, RT4) were implanted into the rear flank of immunocompromised mice.[11][12] Once tumors reached a mean average volume of approximately 175 mm³, mice were randomized and treated with this compound or vehicle.[11] Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[12]

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the FGFR signaling pathway and a general experimental workflow for evaluating FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Differentiation Differentiation PLCg->Differentiation This compound This compound / FIIN-2 This compound->FGFR Covalent Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound and FIIN-2.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical Biochemical Assays (e.g., Z'-lyte, Caliper) IC50 IC50/EC50 Determination Biochemical->IC50 Cellular Cell-Based Assays (e.g., Cell-Titer-Glo) Cellular->IC50 Selectivity Kinome Selectivity (e.g., KinomeScan) Selectivity->IC50 Xenograft Xenograft Models Tolerability Tolerability Studies Xenograft->Tolerability TGI Tumor Growth Inhibition (TGI) Xenograft->TGI PKPD PK/PD Modeling Xenograft->PKPD PDX Patient-Derived Xenograft (PDX) Models PDX->Tolerability PDX->TGI Tolerability->PKPD IC50->Xenograft IC50->PDX start Inhibitor Synthesis start->Biochemical start->Cellular start->Selectivity

Caption: General experimental workflow for the preclinical evaluation of FGFR inhibitors.

Conclusion

Both this compound and FIIN-2 are potent, irreversible covalent inhibitors of the FGFR family with distinct profiles. This compound exhibits high potency and exceptional selectivity for the FGFR family, which may translate to a more favorable safety profile. It has also demonstrated robust in vivo efficacy in various preclinical models. FIIN-2, while also a potent pan-FGFR inhibitor, shows a broader kinase interaction profile, including activity against EGFR and other kinases. A key strength of FIIN-2 is its demonstrated ability to overcome resistance mediated by FGFR gatekeeper mutations.

References

Safety Operating Guide

PRN1371: Comprehensive Disposal Procedures for a Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of PRN1371, a potent and selective covalent inhibitor of fibroblast growth factor receptors (FGFRs). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.

Immediate Safety and Hazard Identification

This compound is a bioactive small molecule that covalently binds to its target proteins. As with all research chemicals, it should be handled with care, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Key Hazards:

  • Cytotoxic Potential: As a compound designed to inhibit cell signaling pathways, this compound should be treated as potentially cytotoxic.

  • Lack of Comprehensive Data: Full toxicological and environmental impact data for this compound may not be publicly available. Therefore, a cautious approach to handling and disposal is paramount.

Waste Categorization and Segregation

Proper segregation of waste streams is the first and most critical step in the safe disposal of this compound. All waste contaminated with this compound must be treated as hazardous chemical waste.

Table 1: this compound Waste Stream Categorization

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated lab supplies such as gloves, pipette tips, vials, and flasks.Labeled, sealed, and puncture-resistant hazardous waste container.
Liquid Waste Unused or expired this compound stock solutions (typically in DMSO), and contaminated cell culture media or other aqueous solutions.Labeled, leak-proof, and chemically compatible hazardous waste container.
Sharps Waste Needles, syringes, or other sharp objects contaminated with this compound.Labeled, puncture-proof sharps container designated for chemically contaminated sharps.
Animal Waste Carcasses, bedding, and other materials from in vivo studies involving this compound.Labeled, sealed, and biohazardous waste containers, to be managed according to institutional guidelines for chemically contaminated animal waste.

Step-by-Step Disposal Procedures

The following procedures provide a clear, actionable plan for the disposal of various forms of this compound waste.

Solid Waste Disposal
  • Collection: Place all non-sharp, solid waste items contaminated with this compound directly into a designated hazardous waste container.

  • Container Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area until collection by the institution's Environmental Health and Safety (EHS) department.

Liquid Waste Disposal
  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container.

  • Solvent Considerations: Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO), the waste container must be compatible with this solvent.

  • pH Neutralization (if applicable): For aqueous waste, ensure the pH is neutral (6-8) before adding it to the waste container, unless otherwise directed by your institution's EHS.

  • Container Labeling and Storage: Label the container with "Hazardous Waste," "this compound," the solvent system (e.g., "in DMSO"), and the estimated concentration. Store in the satellite accumulation area.

Sharps Waste Disposal
  • Immediate Disposal: Dispose of any sharp object that has come into contact with this compound immediately into a designated sharps container for chemically contaminated sharps.

  • Do Not Recap Needles: To prevent accidental injury, do not recap, bend, or break needles.

  • Container Management: Do not overfill the sharps container. Once it is three-quarters full, seal it and arrange for its collection.

Experimental Protocols and Waste Generation

Understanding the context in which this compound is used is crucial for anticipating and managing the resulting waste.

Table 2: Common Experimental Uses of this compound and Associated Waste

Experiment TypeTypical Concentration/DosageSolvents/VehiclesPrimary Waste Generated
In Vitro Cell-Based Assays Nanomolar to low micromolarDMSO, Cell Culture MediaContaminated pipette tips, microplates, flasks, and media.
In Vivo Animal Studies 10-40 mg/kgFormulations may include DMSO, PEG300, Tween-80, and saline.Animal carcasses, bedding, unused dosing solutions, and contaminated caging.
Methodology for a Typical In Vitro Kinase Assay:

A common experimental protocol involves the preparation of a concentrated stock solution of this compound in DMSO, which is then serially diluted to the desired final concentrations in an appropriate assay buffer. This process generates waste in the form of contaminated pipette tips, dilution tubes, and any excess stock or working solutions. All of these materials must be disposed of as hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

PRN1371_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Gloves, Pipette Tips, etc.) Solid_Container Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Stock Solutions, Media) Liquid_Container Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Syringes) Sharps_Container Chemical Sharps Container Sharps_Waste->Sharps_Container SAA Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS Collection & Disposal SAA->EHS_Pickup

Comprehensive Safety and Handling Guide for PRN1371

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of PRN1371, a potent and selective irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4 and Colony-Stimulating Factor 1 Receptor (CSF1R). Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given that this compound is a potent compound intended for research purposes only, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, whether in solid or solution form.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashing.Protects against accidental splashes of this compound solutions, which could cause eye irritation or absorption.
Hand Protection Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving is recommended as an extra precaution against potential tears or contamination of the outer glove.
Body Protection A fully fastened laboratory coat. A disposable gown is recommended when handling larger quantities or during procedures with a high risk of contamination.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.Minimizes the risk of respiratory tract irritation and systemic absorption through inhalation.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for safety and to prevent cross-contamination.

Receiving and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks. The compound is typically shipped on blue ice and should be transferred to the appropriate storage conditions immediately.

  • Storage of Solid Compound: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).

  • Storage of Stock Solutions: Once dissolved, store stock solutions at -80°C for up to one year. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions

Caution: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood.

  • Solvent Selection: this compound is soluble in DMSO.

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

    • Using calibrated pipettes and sterile, disposable tips, add the required volume of DMSO to the vial to achieve the desired stock concentration.

    • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and storage conditions.

Use in Experiments
  • Dilutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or vehicle for in vivo studies immediately before use.

  • Cell-Based Assays: When adding this compound to cell cultures, use appropriate aseptic techniques in a biological safety cabinet.

  • Animal Studies: For in vivo experiments, handle animals dosed with this compound in accordance with approved institutional animal care and use committee (IACUC) protocols. All animal waste should be considered hazardous.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable labware that has come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves, gowns) must be collected in a designated hazardous waste container.

    • This container should be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Unused stock solutions and working solutions must also be disposed of as hazardous liquid waste.

  • Disposal Procedure: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office in accordance with federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight 561.46 g/mol N/A
IC₅₀ FGFR1 0.6 nM
IC₅₀ FGFR2 1.3 nM
IC₅₀ FGFR3 4.1 nM
IC₅₀ FGFR4 19.3 nM
IC₅₀ CSF1R 8.1 nM
Solubility in DMSO ≥ 25 mg/mL
Storage (Solid) -20°C (3 years)
Storage (in Solvent) -80°C (1 year)

Experimental Protocols

Kinase Assay

This protocol determines the enzymatic inhibition of this compound against target kinases.

Methodology:

  • Pre-incubation: Pre-incubate various concentrations of this compound with the target kinase enzyme for 15 minutes.

  • Reaction Initiation: Initiate the kinase reaction by adding the peptide substrate, ATP, and Mg²⁺.

  • Incubation: Incubate the reaction mixture at 25°C for 3 hours.

  • Quenching: Stop the reaction by adding EDTA.

  • Analysis: Analyze the separation of phosphorylated and non-phosphorylated peptides using a Caliper capillary electrophoresis system. The buffer for this assay consists of 100 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl₂, 10 mM sodium orthovanadate, 10 µM β-glycerophosphate, and 1% DMSO. The ATP concentration should be at the predetermined Kₘ value for ATP.

Cell Proliferation Assay

This assay measures the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., up to 5 µM).

  • Incubation: Incubate the cells with the compound for 72 hours at 37°C.

  • Viability Detection: Add a cell viability reagent (e.g., Presto-Blue) to each well.

  • Data Acquisition: Read the fluorescence at 530 nm excitation and 590 nm emission using a plate reader.

Western Blot for Phospho-FGFR

This protocol is for detecting the phosphorylation status of FGFR in cell lysates.

Methodology:

  • Cell Lysis: Lyse cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-phospho-FGFR-1 Tyr653/Tyr654) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., SNU16, which overexpresses FGFR2) into the flanks of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a predetermined size.

  • Treatment Groups: Randomize the mice into treatment and vehicle control groups.

  • Dosing: Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg, twice daily).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., three times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pFGFR). All animal procedures must be approved by the institutional animal care and use committee.

Mandatory Visualizations

G cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal Receive Receive this compound (Inspect for Damage) StoreSolid Store Solid (-20°C) Receive->StoreSolid PrepareStock Prepare Stock Solution (Use DMSO) StoreSolid->PrepareStock StoreSolution Store Stock Solution (-80°C) PrepareWorking Prepare Working Solution StoreSolution->PrepareWorking PrepareStock->StoreSolution CellAssay Cell-Based Assays PrepareWorking->CellAssay AnimalStudy Animal Studies PrepareWorking->AnimalStudy SolidWaste Contaminated Solid Waste (Gloves, Tubes, etc.) CellAssay->SolidWaste LiquidWaste Contaminated Liquid Waste (Solutions, Media) CellAssay->LiquidWaste AnimalStudy->SolidWaste AnimalStudy->LiquidWaste EHS Dispose via EHS SolidWaste->EHS LiquidWaste->EHS

Caption: Workflow for safe handling and disposal of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FGFR FGFR1-4 This compound->FGFR Inhibits CSF1R CSF1R This compound->CSF1R Inhibits RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG CSF1R->RAS_MAPK CSF1R->PI3K_AKT JAK_STAT JAK-STAT Pathway CSF1R->JAK_STAT FGF FGF FGF->FGFR Binds CSF1 CSF-1 CSF1->CSF1R Binds Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation PLCG->Differentiation JAK_STAT->Survival

Caption: this compound inhibits FGFR and CSF1R signaling pathways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.